Technical Documentation Center

2-(1-methyl-1H-pyrazol-4-yl)propanenitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
  • CAS: 1249609-23-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile

Executive Summary In contemporary medicinal chemistry, nitrogen-rich heterocyclic building blocks are foundational to the design of high-affinity kinase inhibitors. 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS: 124960...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, nitrogen-rich heterocyclic building blocks are foundational to the design of high-affinity kinase inhibitors. 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1249609-23-1) is a highly versatile, bifunctional intermediate characterized by an electron-rich pyrazole core and a sterically constrained alpha-methyl nitrile moiety. This guide provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, and its critical role in the development of oncology therapeutics—specifically targeting the DNA Damage Response (DDR) network via WEE1 and CHK1 kinase inhibition.

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in downstream synthetic steps (e.g., Grignard additions, reductions) and its influence on the pharmacokinetic parameters of final Active Pharmaceutical Ingredients (APIs). The pyrazole ring acts as an excellent bioisostere for phenyl rings, offering improved aqueous solubility and a distinct hydrogen-bonding profile.

PropertyValueScientific Significance
Chemical Name 2-(1-methyl-1H-pyrazol-4-yl)propanenitrileStandard IUPAC nomenclature.
Synonyms α ,1-Dimethyl-1H-pyrazole-4-acetonitrileHighlights the alpha-methylated nature of the nitrile.
CAS Registry Number 1249609-23-1Unique identifier for sourcing via [1].
Molecular Formula C 7​ H 9​ N 3​ Indicates a high nitrogen-to-carbon ratio.
Molecular Weight 135.17 g/mol Low molecular weight ideal for fragment-based drug design[2].
Physical State Colorless to pale yellow oilTypical for low-molecular-weight, asymmetric nitriles.
Solubility Profile Soluble in THF, DCM, DMF, DMSOCompatible with standard polar aprotic reaction conditions.

Synthetic Methodologies: The Alpha-Alkylation Workflow

As a Senior Application Scientist, I prioritize synthetic routes that are scalable, regioselective, and self-validating. The most efficient route to 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is the α -alkylation of the commercially available starting material, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 754159-15-4), cataloged by suppliers such as [3].

Experimental Protocol & Causality

Step 1: Preparation and Deprotonation

  • Action: Flame-dry a Schlenk flask under argon. Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Causality: The α -protons of the starting material are moderately acidic due to the electron-withdrawing nitrile group. A temperature of -78 °C is mandatory to prevent the Thorpe reaction (nitrile dimerization) and to stabilize the resulting carbanion.

  • Action: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1M in THF) dropwise over 15 minutes.

  • Causality: NaHMDS is a strong, non-nucleophilic base. Dropwise addition prevents localized heating.

  • Self-Validating Checkpoint: Upon complete addition, the solution will transition from colorless to a deep yellow/orange. This chromic shift is a self-validating indicator that the highly conjugated, resonance-stabilized carbanion has successfully formed.

Step 2: Electrophilic Methylation

  • Action: Add Methyl Iodide (MeI, 1.05 eq) slowly to the -78 °C solution. Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to room temperature over 2 hours.

  • Causality: A strict 1.05 equivalent of MeI is used. Excess electrophile or premature warming will inevitably lead to over-alkylation (formation of the α,α -dimethylated quaternary carbon).

  • Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 1:1 Hexanes/EtOAc system. The disappearance of the starting material (lower Rf​ ) and the emergence of a single new spot (higher Rf​ , due to increased lipophilicity from the methyl group) confirms successful mono-alkylation. The appearance of a third, even higher Rf​ spot indicates unwanted di-methylation.

Step 3: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Synthesis SM 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile CAS: 754159-15-4 Base Deprotonation (NaHMDS, -78°C, THF) SM->Base Step 1: Base Addition Anion Carbanion Intermediate (Resonance Stabilized, Deep Yellow) Base->Anion Enolate Formation Alkylation Electrophilic Addition (MeI, -78°C to RT) Anion->Alkylation Step 2: Methylation Product 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile CAS: 1249609-23-1 Alkylation->Product Step 3: Workup & Purification

Caption: Synthetic workflow for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile via alpha-methylation.

Mechanistic Utility & Downstream Applications in Oncology

The strategic placement of the nitrile group adjacent to a chiral center (the α -carbon) and a pyrazole ring makes this compound a highly sought-after precursor in oncology drug development.

Reduction to Primary Amines

The nitrile can be quantitatively reduced using LiAlH 4​ or Raney-Nickel/H 2​ to yield 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This primary amine is frequently utilized in cross-coupling reactions or amide bond formations to construct the core scaffolds of kinase inhibitors.

Application in WEE1 and CHK1 Inhibitors

As documented in the[4], derivatives of this pyrazole-nitrile are integral to the synthesis of dual WEE1/CHK1 inhibitors.

  • Mechanism of Action: Cancer cells, particularly those with MYCN amplifications (e.g., neuroblastoma), rely heavily on the G2/M cell cycle checkpoint to repair DNA damage before mitosis. WEE1 kinase phosphorylates and inhibits CDK1, halting the cell cycle. CHK1 kinase operates upstream, responding to replication stress.

  • Therapeutic Rationale: APIs derived from 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile inhibit WEE1 and CHK1, abrogating the G2/M checkpoint. This forces cancer cells with damaged DNA into premature mitosis, triggering mitotic catastrophe and apoptosis.

Pathway DNA_Damage DNA Damage / Replication Stress (e.g., MYCN Amplification) CHK1 CHK1 Kinase (Cell Cycle Checkpoint) DNA_Damage->CHK1 Activates WEE1 WEE1 Kinase (G2/M Regulator) CHK1->WEE1 Cross-talk / Activation CDK1 CDK1 / Cyclin B (Inactive State) WEE1->CDK1 Phosphorylates (Inhibitory) Apoptosis Mitotic Catastrophe & Apoptosis (Cancer Cell Death) WEE1->Apoptosis Inhibition forces premature mitosis Arrest Cell Cycle Arrest (DNA Repair Survival) CDK1->Arrest Prevents Mitosis Inhibitor Pyrazole-derived API (WEE1/CHK1 Inhibitor) Inhibitor->CHK1 Inhibits Inhibitor->WEE1 Inhibits

Caption: Role of WEE1/CHK1 kinases in cell cycle regulation and the impact of pyrazole-derived APIs.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized or procured compound must be rigorously validated against the following analytical benchmarks:

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ ~7.45 (s, 1H) and ~7.35 (s, 1H) corresponding to the isolated pyrazole ring protons (C3 and C5).

    • δ ~3.88 (s, 3H) corresponding to the N-CH 3​ group.

    • δ ~3.80 (q, J = 7.2 Hz, 1H) corresponding to the chiral methine proton ( α to the nitrile).

    • δ ~1.62 (d, J = 7.2 Hz, 3H) corresponding to the α -methyl group.

  • LC-MS (ESI+): Expected molecular ion peak [M+H] + at m/z 136.1.

  • FT-IR (ATR): A sharp, definitive absorption band at ~2240 cm −1 , characteristic of the C N stretch.

Safety, Handling, and Storage Protocols

  • Toxicity: As a nitrile-containing compound, it poses a risk of releasing highly toxic hydrogen cyanide (HCN) gas if exposed to strong aqueous acids.

  • Handling: All manipulations must be performed inside a certified chemical fume hood. Mandatory Personal Protective Equipment (PPE) includes nitrile gloves, tightly fitting safety goggles, and a flame-resistant lab coat.

  • Storage: Store in a tightly sealed amber glass container under an inert atmosphere (Argon or N 2​ ) at 2–8 °C to prevent oxidative degradation of the electron-rich pyrazole ring.

References

  • WIPO Patentscope | WO/2014/062454 COMPOSITIONS AND METHODS FOR TREATING CANCER |[Link]

  • Namiki-s | Building Blocks Catalogue (C7H9N3 Molecular Weight Data) |[Link]

Sources

Exploratory

The 1-Methylpyrazole-Nitrile Pharmacophore: Synthesis, Functionalization, and Application in Kinase Inhibitor Design

Executive Summary In modern rational drug design, the 1-methyl-1H-pyrazole motif has emerged as a privileged pharmacophore, frequently acting as a bioisostere for phenyl or pyridine rings. Its incorporation dramatically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the 1-methyl-1H-pyrazole motif has emerged as a privileged pharmacophore, frequently acting as a bioisostere for phenyl or pyridine rings. Its incorporation dramatically improves aqueous solubility, lowers lipophilicity (LogP), and provides a precise hydrogen-bond acceptor for kinase hinge-binding regions.

This technical whitepaper provides an in-depth analysis of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS 1249609-23-1) and its direct, unmethylated precursor 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) . While catalog nomenclatures occasionally conflate the two, medicinal chemists utilize both as critical building blocks. By leveraging the versatile nitrile handle, these intermediates are cyclocondensed into complex pyrazolo[1,5-a]pyrimidine scaffolds—most notably in the synthesis of potent Checkpoint Kinase 1 (CHK1) and Wee1 inhibitors like MK-8776.

Physicochemical Profiling & Mechanistic Role

Chemical Identity

The structural nuance between the acetonitrile and propanenitrile derivatives dictates their downstream utility. The alpha-methyl group in CAS 1249609-23-1 introduces steric bulk, a classic medicinal chemistry tactic used to restrict rotameric freedom and lock a resulting inhibitor into a bioactive conformation.

Table 1: Physicochemical Comparison of Pyrazole-Nitrile Building Blocks

Property2-(1-methyl-1H-pyrazol-4-yl)acetonitrile2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
CAS Registry Number 754159-15-41249609-23-1
Molecular Formula C₆H₇N₃C₇H₉N₃
Molecular Weight 121.14 g/mol 135.17 g/mol
Exact Mass 121.064 g/mol 135.080 g/mol
TPSA 41.6 Ų41.6 Ų
Rotatable Bonds 22
H-Bond Acceptors / Donors 2 / 02 / 0
Mechanistic Causality in Drug Design

The selection of these specific building blocks is driven by target-site geometry and pharmacokinetics:

  • The Pyrazole Core: Provides an optimal dipole moment and an exposed sp² nitrogen (N2) that acts as a highly directional hydrogen-bond acceptor, critical for interacting with the backbone amides of kinase hinge regions.

  • N1-Methylation: Blocking the N1 position prevents the pyrazole from acting as a hydrogen-bond donor. This eliminates promiscuous off-target binding, improves membrane permeability, and prevents metabolic N-glucuronidation.

  • The Nitrile Handle: Acts as an electrophilic center for hydrazine-mediated cyclocondensations, enabling the one-step construction of bicyclic kinase inhibitor cores without the need for tedious protection/deprotection sequences.

Application in Kinase Inhibitor Synthesis

These pyrazole-nitrile intermediates are foundational in the synthesis of DNA Damage Response (DDR) inhibitors. For instance, the CHK1 inhibitor MK-8776 (SCH 900776) utilizes the unmethylated precursor (CAS 754159-15-4) to construct its pyrazolo[1,5-a]pyrimidine core. CHK1 and Wee1 inhibitors exploit synthetic lethality in oncology by forcing cancer cells with DNA damage to bypass G2/M arrest, leading to mitotic catastrophe.

CHK1_Pathway Damage DNA Damage ATR ATR Kinase Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates CDC25 CDC25 CHK1->CDC25 Inhibits Death Mitotic Catastrophe (Cell Death) CHK1->Death If Inhibited CDK1 CDK1/Cyclin B CDC25->CDK1 Activates Arrest G2/M Arrest (Survival) CDK1->Arrest Prevented by CHK1 Drug MK-8776 (Pyrazole Inhibitor) Drug->CHK1 Inhibits

Figure 1: CHK1 DNA Damage Response Pathway and targeted inhibition by MK-8776.

Synthetic Workflows & Protocols

The following protocols detail the step-by-step synthesis of both the unmethylated precursor and the alpha-methylated target.

Synthesis A 1-Methylpyrazole -4-methanol B CAS 754159-15-4 (Acetonitrile) A->B 1. SOCl2 2. NaCN C CAS 1249609-23-1 (Propanenitrile) B->C LHMDS, MeI (α-Methylation) D Kinase Inhibitor (e.g., MK-8776) B->D Cyclocondensation C->D Cyclocondensation

Figure 2: Synthetic divergence of pyrazole-nitrile building blocks into kinase inhibitors.

Protocol A: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4)

Causality: The conversion of the primary alcohol to a nitrile requires a biphasic or polar aprotic environment to facilitate the Sₙ2 displacement of the intermediate chloride by the cyanide anion, preventing competitive hydrolysis.

  • Chlorination: Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Stir for 2 hours at room temperature, then concentrate in vacuo to yield the crude chloromethyl intermediate.

  • Cyanation: Dissolve the crude chloride in anhydrous N,N-dimethylformamide (DMF). Add sodium cyanide (NaCN, 1.5 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield CAS 754159-15-4 as a pale yellow oil.

Protocol B: Alpha-Methylation to 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS 1249609-23-1)

Causality: To install the alpha-methyl group, a strong, sterically hindered, non-nucleophilic base like Lithium hexamethyldisilazide (LHMDS) must be used. LHMDS quantitatively deprotonates the alpha-carbon without attacking the electrophilic cyano carbon (which would occur with NaOH, leading to amides). The cryogenic temperature (-78 °C) suppresses the Thorpe-Ziegler self-condensation of the nitrile enolates.

  • Enolate Formation: Dissolve CAS 754159-15-4 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3x). Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash chromatography to isolate CAS 1249609-23-1.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized building blocks before downstream cyclocondensation, the protocols must be validated analytically. The defining marker of successful alpha-methylation is the shift in the ¹H NMR spectrum from a 2H singlet to a 1H quartet / 3H doublet system.

Table 2: Analytical Validation Parameters

Compound¹H NMR Key Shifts (CDCl₃, 400 MHz)MS[M+H]⁺IR (C≡N Stretch)
CAS 754159-15-4 δ 7.45 (s, 1H), 7.38 (s, 1H), 3.89 (s, 3H, N-CH₃) , 3.65 (s, 2H, -CH₂-CN) m/z 122.1~2252 cm⁻¹ (sharp)
CAS 1249609-23-1 δ 7.46 (s, 1H), 7.39 (s, 1H), 3.90 (s, 3H, N-CH₃) , 3.85 (q, 1H, -CH-CN) , 1.62 (d, 3H, -CH₃) m/z 136.1~2248 cm⁻¹ (sharp)

Validation Logic: If the IR spectrum lacks the ~2250 cm⁻¹ peak and instead shows a broad ~1680 cm⁻¹ peak, the LHMDS was compromised by moisture, resulting in nitrile hydrolysis to an amide. The presence of the m/z 136.1 peak confirms the addition of exactly one methyl group.

References

  • COMPOSITIONS AND METHODS FOR TREATING CANCER (WIPO Patent WO/2013/039854) Source: World Intellectual Property Organization (WIPO), Merck Sharp & Dohme Corp. URL:[Link][1]

  • COMPOSITIONS AND METHODS FOR TREATING CANCER (WIPO Patent WO/2014/062454) Source: World Intellectual Property Organization (WIPO), Merck Sharp & Dohme Corp. URL:[Link][2]

Sources

Foundational

The Pyrazole Scaffold in Precision Medicine: Mechanistic Targets, SAR, and Preclinical Validation

Executive Summary In contemporary medicinal chemistry, the pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—has established itself as a highly versatile "privileged scaffold." Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—has established itself as a highly versatile "privileged scaffold." The unique physicochemical properties of pyrazole allow it to function as a bioisostere for various aromatic rings while providing distinct hydrogen bond donor (N-1) and acceptor (N-2) capabilities. This technical guide explores the primary therapeutic targets of pyrazole-containing compounds, dissects their structure-activity relationships (SAR), and provides a self-validating experimental framework for evaluating novel pyrazole-based inhibitors in drug discovery.

Mechanistic Landscape of Pyrazole Therapeutics

Kinase Inhibition in Oncology (ATP-Competitive Binding)

Receptor Tyrosine Kinases (RTKs) and Serine/Threonine kinases are primary targets for pyrazole derivatives in oncology. The pyrazole core is geometrically optimized to occupy the adenine-binding pocket of the kinase domain, forming critical hydrogen bonds with the hinge region of the ATP-binding site.

  • AKT/PI3K Pathway: The hyperactivation of the PI3K/AKT/mTOR pathway is a hallmark of many malignancies. Pyrazole derivatives have shown profound efficacy here. For instance,1[1]. Furthermore, novel pyrazole carbaldehyde derivatives (e.g., Compound 43) have been identified as highly potent PI3K inhibitors, exhibiting an IC50​ of 0.25 µM against MCF7 breast cancer cells[2].

  • ALK/ROS1: Genetic rearrangements in Anaplastic Lymphoma Kinase (ALK) drive non-small cell lung cancer (NSCLC) progression.3[3].

  • VEGFR-2: Angiogenesis is heavily reliant on VEGFR-2 signaling. Pyrazolone-pyrazole hybrids (such as Compound 27) have demonstrated robust anti-angiogenic properties,4[4].

Cyclooxygenase-2 (COX-2) Inhibition in Inflammation

In the realm of inflammation, the pyrazole nucleus is instrumental in achieving COX-2 selectivity.5[5]. This specific geometry allows the molecule to bypass the restrictive isoleucine residue at position 523 in COX-1, fitting exclusively into the larger hydrophilic side pocket of COX-2, thereby mitigating gastrointestinal toxicity[5].

Emerging Antimicrobial Targets

Beyond human enzymes, pyrazoles are increasingly utilized to target bacterial machinery.6[6]. Additionally, pyrazole derivatives have been validated as potent inhibitors of bacterial DNA gyrase, disrupting DNA topology during replication[6].

Quantitative Target Affinity & Efficacy

The following table summarizes the quantitative binding affinities and cellular efficacies of key pyrazole-containing compounds discussed in recent literature:

Compound / DrugPrimary TargetTherapeutic AreaBiochemical Affinity ( Ki​ / IC50​ )Cellular Efficacy (Cell Line)
Afuresertib Akt1 KinaseOncology Ki​ = 0.08 nM IC50​ = 0.95 µM (HCT116)
Compound 43 PI3KOncologyN/A IC50​ = 0.25 µM (MCF7)
Compound 27 VEGFR-2Oncology IC50​ = 828.23 nM IC50​ = 16.50 µM (MCF7)
Lorlatinib ALK / ROS1Oncology (NSCLC)Sub-nanomolarHigh potency in ALK+ cells
Celecoxib COX-2Inflammation IC50​ ~ 40 nMPotent PGE2 reduction

Mechanistic Pathway Visualization

Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, ALK) PI3K PI3K RTK->PI3K Activation AKT AKT1 PI3K->AKT Phosphorylation Proliferation Tumor Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Blocked Pyrazole Pyrazole Inhibitor (e.g., Afuresertib) Pyrazole->RTK ATP-competitive block Pyrazole->PI3K Allosteric block Pyrazole->AKT Direct inhibition Pyrazole->Apoptosis Induces

Pyrazole-mediated inhibition of the RTK/PI3K/AKT oncogenic signaling cascade.

Self-Validating Experimental Protocol: Kinase Inhibitor Validation

Phase 1: Biochemical Screening via TR-FRET

Causality: Pyrazole derivatives often exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition, eliminating background fluorescence and ensuring the IC50​ calculation is an artifact-free representation of target affinity.

  • Preparation : Dispense 5 µL of purified recombinant kinase (e.g., AKT1) in optimized assay buffer into a 384-well microplate.

  • Compound Incubation : Add 2.5 µL of the pyrazole compound (serial dilutions from 10 µM down to 0.1 nM). Incubate for 15 minutes at room temperature. Rationale: This allows the inhibitor to reach thermodynamic equilibrium with the enzyme prior to introducing the competitive substrate.

  • Reaction Initiation : Add 2.5 µL of an ATP/peptide substrate mixture. Critical Step : The ATP concentration must be exactly at its apparent Km​ for the specific kinase. Testing at Km​ ensures maximum sensitivity for identifying ATP-competitive pyrazole inhibitors.

  • Detection : Terminate the reaction after 60 minutes using an EDTA-based stop solution. Add Europium-labeled anti-phospho antibodies and ULight-labeled streptavidin. Read the emission ratio at 665 nm / 615 nm to calculate the biochemical IC50​ .

Phase 2: Orthogonal Cellular Target Engagement (Western Blot)

Causality: A compound with a low biochemical IC50​ is useless if it cannot penetrate the lipid bilayer or is highly protein-bound in culture media. This step proves physiological target engagement.

  • Cell Culture : Seed target cancer cells (e.g., MCF7 or HCT116) at 1×105 cells/well.

  • Treatment : Treat cells with the pyrazole compound at 1x, 5x, and 10x the biochemical IC50​ for 4 hours.

  • Lysis : Lyse cells using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are mandatory to freeze the transient phosphorylation state of the downstream targets.

  • Analysis : Perform SDS-PAGE and probe for total AKT and phosphorylated-AKT (Ser473). A dose-dependent decrease in p-AKT validates cellular penetration and target engagement.

Phase 3: Phenotypic Confirmation

Causality: Links the molecular target inhibition directly to the desired macroscopic therapeutic outcome.

  • Apoptosis Assay : Treat cells for 48 hours, then stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry : Quantify the shift from live cells to early/late apoptosis. The phenotypic IC50​ should logically correlate with the cellular target engagement concentrations.

Protocol Synth Synthesis & Purification TRFRET TR-FRET Assay (Biochemical IC50) Synth->TRFRET Primary Screen Cellular Western Blot (Target Engagement) TRFRET->Cellular Orthogonal Validation Phenotype Flow Cytometry (Phenotypic Efficacy) Cellular->Phenotype Efficacy Confirmation

Self-validating experimental workflow for pyrazole kinase inhibitors.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH / RSC Medicinal Chemistry.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. NIH / Molecules.[Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. NIH / Future Medicinal Chemistry.[Link]

Sources

Exploratory

Unlocking the Pharmacophore: Mechanism of Action of 2-(1-Methyl-1H-pyrazol-4-yl)propanenitrile in Targeted Kinase Inhibition

Executive Summary In modern structure-based drug design (SBDD), small-molecule building blocks are rarely viewed in isolation. As an Application Scientist specializing in kinase targeting, I approach molecules like 2-(1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), small-molecule building blocks are rarely viewed in isolation. As an Application Scientist specializing in kinase targeting, I approach molecules like 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile not as standalone therapeutics, but as highly privileged, tunable pharmacophores. This specific fragment combines an ATP-competitive hinge-binding motif (the 1-methylpyrazole) with a solubility-enhancing, vector-directing aliphatic tail (the propanenitrile). It serves as the structural backbone for several blockbuster Janus Kinase (JAK) inhibitors, including[1].

This whitepaper deconstructs the biophysical mechanism of action of this pharmacophore, detailing the causality behind its structural components, its role in pathway modulation, and the self-validating experimental workflows required to evaluate its derivatives.

Structural Biology & Causality of the Pharmacophore

Why do we select this specific moiety in drug discovery? The causality lies in the precise architecture of the kinase ATP-binding pocket.

  • The 1-Methyl-1H-Pyrazole Core (The Hinge Binder) : The pyrazole ring acts as a highly efficient bioisostere for the adenine ring of endogenous ATP. When binding to kinases like JAK2, the pyrazole nitrogen atoms form critical, bidentate hydrogen bonds with the backbone amide of Leu932 and the carbonyl of Glu930, as demonstrated in the [2]. We specifically utilize the 1-methyl substitution to lock the pyrazole into a single tautomeric state. This prevents the molecule from adopting an inverted orientation that would sterically clash with the kinase gatekeeper residue, ensuring high binding affinity and target selectivity[3].

  • The Propanenitrile Tail (The Fsp3 Enhancer) : Historically, kinase inhibitors suffered from poor aqueous solubility and high off-target toxicity due to flat, highly aromatic (sp2-hybridized) structures. By incorporating the propanenitrile group, we intentionally increase the fraction of sp3-hybridized carbons (Fsp3). This drastically improves aqueous solubility and vectors the cyano group into the solvent-exposed ribose-binding pocket[4]. Here, the nitrile can engage in water-mediated hydrogen bonding or dipole interactions, effectively attenuating off-target kinome activity while driving JAK-STAT potency.

Pathway Modulation: The JAK/STAT Axis

When incorporated into a larger scaffold, this pharmacophore acts as a Type I kinase inhibitor, binding exclusively to the active (DFG-in) conformation of the kinase[5]. By occupying the ATP pocket, it competitively blocks the cross-phosphorylation of JAK enzymes. This halts the recruitment, dimerization, and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby silencing downstream inflammatory gene transcription[1].

Pathway Cytokine Cytokine Receptor Activation JAK JAK Kinase Cross-Phosphorylation Cytokine->JAK STAT STAT Protein Recruitment JAK->STAT Pharmacophore Pyrazole-Nitrile Pharmacophore Integration Pharmacophore->JAK ATP-Competitive Hinge Binding Transcription Gene Transcription (Inflammatory Response) STAT->Transcription

Fig 1: Mechanism of JAK/STAT pathway inhibition by pyrazole-nitrile derivatives.

Quantitative Pharmacodynamics

To understand the efficacy of this pharmacophore, we must evaluate its kinetic and thermodynamic profile across different targets. The table below summarizes the binding metrics of key clinical and preclinical derivatives utilizing the 1-methylpyrazole or pyrazole-nitrile core.

Compound / DerivativeTarget KinaseIC50 (nM)Binding ModeKey Hinge Interactions
Ruxolitinib (Pyrazole-nitrile core)JAK1 / JAK23.3 / 2.8ATP-Competitive (Type I)Glu930, Leu932
Deuruxolitinib (Deuterated core)JAK1 / JAK2< 5.0ATP-Competitive (Type I)Glu930, Leu932
MK-8033 (1-methylpyrazole core)c-Met / Ron1.0 / 7.0ATP-Competitive (Active State)Hinge Region
Compound 2 (Propanenitrile analog)JAK2~15.0ATP-Competitive (Type I)Glu930, Leu932
Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of compounds derived from this fragment, we deploy orthogonal, self-validating assay systems. A protocol is only as reliable as its internal controls; therefore, every step below includes specific validation gates.

Workflow 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality : We select TR-FRET over standard luminescence because the time-delayed fluorescence measurement eliminates compound auto-fluorescence—a major source of false positives when screening pyrazole-dense libraries.

  • Protocol :

    • Reagent Assembly : Prepare 10 nM JAK2 kinase domain, 100 nM fluorescently labeled STAT peptide substrate, and ATP at its apparent Km​ (to ensure competitive binding conditions).

    • Control Integration (Validation Gate 1) : Plate a full dose-response curve of a known reference inhibitor (e.g., Ruxolitinib) as a positive control, and DMSO wells as a negative vehicle control.

    • Compound Incubation : Dispense the pyrazole-nitrile test compounds in a 10-point, 3-fold dilution series. Incubate for 60 minutes at 25°C to reach steady-state equilibrium.

    • Detection : Add Europium-labeled anti-phospho antibodies. Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Data Quality Check (Validation Gate 2) : Calculate the Z'-factor using the positive and negative controls. The assay is only validated and accepted if Z' > 0.5, ensuring high signal-to-noise separation.

Workflow 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Causality : IC50 values are assay-dependent. To understand the true mechanism, we must measure the on-rate ( kon​ ) and off-rate ( koff​ ). A prolonged residence time (low koff​ ) often correlates better with in vivo efficacy than raw affinity ( KD​ ).

  • Protocol :

    • Surface Preparation : Covalently immobilize His-tagged JAK2 onto a CM5 sensor chip via amine coupling.

    • Reference Cell (Validation Gate 1) : Leave flow cell 1 unmodified as a reference blank. All analyte signals must be double-referenced (subtracting flow cell 1 and buffer blank) to eliminate bulk refractive index changes.

    • Analyte Injection : Inject the pyrazole-nitrile compound at 5 concentrations (e.g., 1 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Dissociation : Allow running buffer to flow for 600 seconds to capture the dissociation phase.

    • Kinetic Fitting (Validation Gate 2) : Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The data is only validated if the Chi-square ( χ2 ) value of the fit is less than 10% of the maximum response ( Rmax​ ).

SPR_Workflow Step1 1. Immobilization (CM5 Chip) Step2 2. Fragment Injection (Dose Series) Step1->Step2 Step3 3. Association Phase (k_on) Step2->Step3 Step4 4. Dissociation Phase (k_off) Step3->Step4 Step5 5. KD Determination (Langmuir Fit) Step4->Step5

Fig 2: Self-validating SPR workflow for kinetic profiling of fragment binding.

References
  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)... - PubMed - [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) - MDPI - [Link]

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - NCBI - [Link]

  • Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor... - ACS Publications - [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC - [Link]

  • Deuruxolitinib | C17H18N6 | CID 72704611 - PubChem - [Link]

Sources

Foundational

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrazole Acetonitriles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Core and the Significance of the Acetonitrile Moiety The pyrazole ring, a five-membered heterocycle containing two adjacent nitro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core and the Significance of the Acetonitrile Moiety

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and synthetic tractability have led to its incorporation into a multitude of approved drugs with a wide spectrum of biological activities.[1][2] This guide delves into a specific, yet highly significant, subclass: substituted pyrazole acetonitriles. The introduction of the acetonitrile group (-CH₂CN) to the pyrazole core imparts distinct physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this important class of molecules.

A Historical Perspective: From Knorr's Discovery to the Rise of a Key Pharmacophore

The journey of pyrazoles began in 1883 with Ludwig Knorr's serendipitous synthesis of antipyrine, a pyrazolone derivative, while investigating quinine analogues.[3] This marked the dawn of pyrazole chemistry and its profound impact on medicine. The fundamental synthesis of the parent pyrazole ring was later achieved by Hans von Pechmann in 1898 through the reaction of diazomethane with acetylene. These foundational discoveries paved the way for extensive exploration of pyrazole chemistry.

While the precise moment of the "discovery" of substituted pyrazole acetonitriles as a distinct class is not pinpointed to a single event, their emergence can be traced through the evolution of synthetic chemistry and the growing interest in cyano-containing compounds in drug discovery. The cyano group, often considered a "bioisostere" for other functional groups, can modulate polarity, hydrogen bonding capacity, and metabolic stability. The development of synthetic methods to append the acetonitrile moiety to the pyrazole ring likely arose from the broader pursuit of novel chemical matter with enhanced pharmacological properties. Early examples of pyrazole derivatives incorporating a nitrile function can be found in the chemical literature as chemists explored the derivatization of the pyrazole core. For instance, the synthesis of 4-cyano-1,5-diphenylpyrazoles has been a subject of study for their potential as antitumor agents.[4]

Key Synthetic Strategies for Substituted Pyrazole Acetonitriles

The synthesis of substituted pyrazole acetonitriles can be broadly approached through two main strategies: the pre-functionalization of building blocks followed by pyrazole ring formation, or the post-synthetic modification of a pre-formed pyrazole ring.

Construction of the Pyrazole Ring with a Pre-installed Acetonitrile Group

This approach involves the use of starting materials that already contain the acetonitrile or a precursor cyano group. A prominent method is the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl equivalent.

Experimental Protocol: Synthesis of 5-Amino-3-aryl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles [3]

This one-pot, two-step synthesis exemplifies the construction of a substituted pyrazole with a cyano group.

  • Step 1: Knoevenagel Condensation. A mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) is stirred in a deep eutectic solvent (DES) composed of glycerol and potassium carbonate. This facilitates the formation of an arylidene malononitrile intermediate.

  • Step 2: Michael Addition and Cyclization. 2,4-Dinitrophenylhydrazine (1 mmol) is added to the reaction mixture. The hydrazine undergoes a Michael addition to the activated double bond of the intermediate, followed by intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole-4-carbonitrile derivative.

Causality Behind Experimental Choices:

  • Deep Eutectic Solvent (DES): The use of a DES like glycerol/K₂CO₃ provides an environmentally friendly and efficient medium for the reaction, often enhancing reaction rates and simplifying product isolation.[5]

  • One-Pot Procedure: This approach improves efficiency and reduces waste by eliminating the need to isolate the intermediate.

Post-Synthetic Functionalization of the Pyrazole Ring

This strategy involves the synthesis of a pyrazole core followed by the introduction of the acetonitrile group. This is often achieved through nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 2-(4-(5-Methyl-4-(quinolin-6-yloxy)-1H-pyrazol-3-yl)phenoxy)acetonitrile [6]

This multi-step synthesis showcases the introduction of the acetonitrile moiety onto a pre-formed, complex pyrazole scaffold.

  • Step 1: Synthesis of the Core Pyrazole. The synthesis begins with the construction of the substituted pyrazole core through a series of reactions including etherification, condensation, and pyrazole ring formation.[6]

  • Step 2: Demethylation. A methoxy-substituted pyrazole precursor is demethylated to reveal a phenolic hydroxyl group.

  • Step 3: Nucleophilic Substitution (SN2). The resulting phenoxide, generated by treatment with a base, is reacted with bromoacetonitrile (BrCH₂CN) in a suitable solvent like acetonitrile to afford the final product.[2]

Causality Behind Experimental Choices:

  • SN2 Reaction: The use of a polar aprotic solvent like acetonitrile favors the SN2 reaction pathway for the efficient formation of the ether linkage.

  • Bromoacetonitrile: This reagent is a common and effective electrophile for introducing the cyanomethyl group.

Logical and Workflow Diagrams

The general workflow for the discovery and development of substituted pyrazole acetonitrile-based drug candidates can be visualized as follows:

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Target_Identification Target Identification & Validation Library_Design Library Design of Pyrazole Acetonitriles Target_Identification->Library_Design informs Synthesis Synthesis of Substituted Pyrazole Acetonitriles Library_Design->Synthesis guides HTS High-Throughput Screening (HTS) Synthesis->HTS provides compounds for Hit_Identification Hit Identification HTS->Hit_Identification identifies SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies initiates ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox guides Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate informs Preclinical Preclinical Development Lead_Candidate->Preclinical enters Clinical_Trials Clinical Trials Preclinical->Clinical_Trials progresses to Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: Drug discovery and development workflow for pyrazole acetonitriles.

A generalized synthetic pathway for substituted pyrazole acetonitriles via post-synthetic functionalization is depicted below:

G Starting_Materials Substituted Hydrazine + 1,3-Dicarbonyl Compound Pyrazole_Core Substituted Pyrazole Core Starting_Materials->Pyrazole_Core Knorr Synthesis / Cyclocondensation Functionalization Introduction of a Functional Group (e.g., -OH) Pyrazole_Core->Functionalization e.g., Demethylation / Hydrolysis Acetonitrile_Addition Substituted Pyrazole Acetonitrile Functionalization->Acetonitrile_Addition Nucleophilic Substitution (e.g., with BrCH₂CN)

Caption: Post-synthetic functionalization pathway to pyrazole acetonitriles.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The incorporation of the acetonitrile group can significantly impact the biological activity of pyrazole-based compounds. While specific SAR is target-dependent, some general trends can be observed.

Substitution Position General Effect of Acetonitrile Group Example Application Area
N1-position Can influence receptor binding and pharmacokinetic properties. The nitrogen of the nitrile can act as a hydrogen bond acceptor.Anti-inflammatory, Neuroprotective[6]
C3-position Can act as a key pharmacophoric element, interacting with the active site of enzymes or receptors.Anticancer, Antimicrobial[4]
C4-position The cyano group can modulate the electronic nature of the pyrazole ring and provide additional binding interactions.Anticancer[4]

Therapeutic Potential:

Substituted pyrazole acetonitriles have been investigated for a wide range of therapeutic applications, including:

  • Anti-inflammatory Agents: As seen in derivatives targeting inflammatory pathways.[6]

  • Anticancer Agents: The nitrile group can contribute to potent cytotoxic activity against various cancer cell lines.[4]

  • Neuroprotective Agents: Certain derivatives have shown promise in protecting neuronal cells from damage.[7]

  • Antimicrobial Agents: The pyrazole acetonitrile scaffold has been explored for its activity against bacteria and fungi.

Conclusion and Future Outlook

The discovery and development of substituted pyrazole acetonitriles represent a significant advancement in medicinal chemistry. From the foundational principles of pyrazole synthesis, chemists have devised elegant strategies to incorporate the acetonitrile moiety, unlocking new avenues for drug discovery. The versatility of this scaffold, coupled with the unique properties imparted by the acetonitrile group, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more stereoselective and efficient synthetic methods, as well as the exploration of this chemical space for new biological targets.

References

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health. Available at: [Link]

  • Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. Google Patents.
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]

  • REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. Available at: [Link]

  • Pyrazole derivatives. Google Patents.
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. National Institutes of Health. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. Available at: [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. Available at: [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available at: [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. Available at: [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. ResearchGate. Available at: [Link]

  • PYRAZOLE DERIVATIVES AND HERBICIDES. Google Patents.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Streamlining Heterocyclic Synthesis

A Researcher's Guide to the One-Pot Synthesis of Substituted Pyrazoles Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous p...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the One-Pot Synthesis of Substituted Pyrazoles

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Traditional multi-step syntheses of these valuable scaffolds are often plagued by drawbacks such as low overall yields, the need for intermediate purification, and significant solvent waste. This application note provides an in-depth guide to one-pot synthesis protocols for substituted pyrazoles, a strategy that aligns with the principles of green chemistry by enhancing efficiency, atom economy, and operational simplicity.[4][5][6] We will explore the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals, enabling the rapid and efficient generation of diverse pyrazole libraries.

The Strategic Advantage of One-Pot Multicomponent Reactions (MCRs)

One-pot syntheses, particularly multicomponent reactions (MCRs), have emerged as a powerful tool in organic synthesis.[1][7] By combining two or more starting materials in a single reaction vessel, MCRs construct complex molecules in a single operation without isolating intermediates. This approach offers significant advantages:

  • Efficiency and Economy: MCRs drastically reduce reaction times, energy consumption, and labor by eliminating multiple reaction and purification steps.[5]

  • Green Chemistry: They minimize solvent usage and waste generation, contributing to more sustainable synthetic practices.[8][9]

  • Molecular Diversity: The combinatorial nature of MCRs allows for the rapid synthesis of large libraries of structurally diverse compounds, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Mechanistic Rationale: The Formation of the Pyrazole Ring

The synthesis of the pyrazole ring predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a substrate containing a 1,3-dielectrophilic system.[10] In many one-pot protocols, this 1,3-dielectrophile is not used directly but is generated in situ.

A common and illustrative pathway involves the reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine. The chalcone itself is often formed in the same pot via a Claisen-Schmidt condensation between a ketone and an aldehyde. The subsequent reaction with hydrazine proceeds through a Michael addition, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[11][12][13]

G A Ketone + Aldehyde B α,β-Unsaturated Ketone (Chalcone Intermediate) A->B Claisen-Schmidt Condensation D Michael Addition B->D C Hydrazine C->D E Intramolecular Cyclization D->E Intermediate Formation G Substituted Pyrazoline E->G F Dehydration I Substituted Pyrazole F->I G->F Tautomerization & H2O Elimination H Oxidation/ Aromatization G->H (Optional Step) H->I G A Aldehyde E One-Pot Reaction Vessel (Solvent-Free, RT) A->E B Malononitrile B->E C Hydrazine Hydrate C->E D Ethyl Acetoacetate D->E F Pyrano[2,3-c]pyrazole Product E->F NEST Catalyst (10-25 min)

Sources

Application

The Strategic Role of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemicals The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in the development of high-perform...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in the development of high-performing agrochemicals. Its structural versatility and favorable physicochemical properties have led to the discovery and commercialization of numerous market-leading fungicides, herbicides, and insecticides. A particularly significant class of pyrazole-based agrochemicals are the succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds target and block the action of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of pathogenic fungi, leading to a disruption of their energy supply and ultimately, cell death.[1][2]

This technical guide focuses on a key building block for a new generation of SDHI fungicides: 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile . The introduction of a chiral center in the form of a propionitrile side chain at the 4-position of the pyrazole ring has enabled the development of highly potent and selective fungicides. This document provides a detailed exploration of the synthesis and application of this critical intermediate, offering field-proven insights and step-by-step protocols for research and development scientists in the agrochemical sector.

Part 1: Synthesis of the Key Intermediate: 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a robust and scalable synthetic route.

Protocol 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile

This protocol is divided into four main stages:

  • Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde.

  • Reduction to (1-methyl-1H-pyrazol-4-yl)methanol.

  • Chlorination to 4-(chloromethyl)-1-methyl-1H-pyrazole.

  • Cyanation to (1-methyl-1H-pyrazol-4-yl)acetonitrile.

  • α-Methylation to the target compound, 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile.

Materials and Reagents:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Sodium cyanide (NaCN)

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

1. Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde:

  • Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds like pyrazoles.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.

    • To this Vilsmeier reagent, add a solution of 1-methyl-1H-pyrazole (synthesized from the condensation of methylhydrazine and a suitable 1,3-dicarbonyl compound) in DMF.

    • After the addition is complete, heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1H-pyrazole-4-carbaldehyde.

2. Reduction to (1-methyl-1H-pyrazol-4-yl)methanol:

  • Rationale: Sodium borohydride is a mild and selective reducing agent for the conversion of aldehydes to primary alcohols.

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 10 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield (1-methyl-1H-pyrazol-4-yl)methanol.

3. Chlorination to 4-(chloromethyl)-1-methyl-1H-pyrazole:

  • Rationale: Thionyl chloride is an effective reagent for converting primary alcohols to the corresponding alkyl chlorides.

  • Procedure:

    • In a fume hood, dissolve (1-methyl-1H-pyrazol-4-yl)methanol in dichloromethane (DCM).

    • Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain 4-(chloromethyl)-1-methyl-1H-pyrazole. This product is often used in the next step without further purification.

4. Cyanation to (1-methyl-1H-pyrazol-4-yl)acetonitrile:

  • Rationale: A nucleophilic substitution reaction with sodium cyanide replaces the chloride with a nitrile group.

  • Procedure:

    • Dissolve 4-(chloromethyl)-1-methyl-1H-pyrazole in a suitable solvent such as DMF or DMSO.

    • Add sodium cyanide (NaCN) and heat the mixture to 60-70 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

    • Wash the organic layer thoroughly with water and brine to remove residual cyanide salts.

    • Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (1-methyl-1H-pyrazol-4-yl)acetonitrile.

5. α-Methylation to 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile:

  • Rationale: The α-proton of the acetonitrile is acidic and can be deprotonated by a strong base, followed by alkylation with an electrophile like methyl iodide.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of (1-methyl-1H-pyrazol-4-yl)acetonitrile in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

    • Add methyl iodide (MeI) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the final product, 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, by column chromatography.

Synthesis_Pathway cluster_0 Core Pyrazole Synthesis & Functionalization 1_methyl_pyrazole 1-Methyl-1H-pyrazole 4_formylpyrazole 1-Methyl-1H-pyrazole-4-carbaldehyde 4_hydroxymethylpyrazole (1-Methyl-1H-pyrazol-4-yl)methanol 4_chloromethylpyrazole 4-(Chloromethyl)-1-methyl-1H-pyrazole 4_acetonitrile (1-Methyl-1H-pyrazol-4-yl)acetonitrile target_nitrile 2-(1-Methyl-1H-pyrazol-4-yl)propanenitrile

Caption: From intermediate to active ingredient.

Part 3: Quantitative Data and Structure-Activity Relationship Insights

The introduction of the α-methyl group in the propanenitrile side chain has a significant impact on the biological activity of the resulting fungicides. This structural modification often leads to an increase in potency against specific fungal pathogens.

Table 1: Representative Fungicidal Activity Data

CompoundTarget PathogenEC₅₀ (mg/L)
Pyrazole-4-acetamide (unsubstituted)Rhizoctonia solani> 10
2-(1-methyl-1H-pyrazol-4-yl)propanamide Rhizoctonia solani0.5 - 2.0
Commercial Standard (e.g., Boscalid)Rhizoctonia solani0.1 - 0.5

Note: The data presented is illustrative and based on typical trends observed in the literature. Actual values will vary depending on the specific aniline moiety and the test conditions.

Causality behind Experimental Choices and Structure-Activity Relationships:

  • Chirality and Potency: The α-methyl group introduces a chiral center. It is well-established in agrochemical research that different enantiomers can exhibit significantly different biological activities. Often, one enantiomer is responsible for the majority of the desired fungicidal effect, while the other may be less active or even inactive. The development of stereoselective syntheses or the separation of enantiomers is a key strategy for optimizing the efficacy and reducing the environmental load of these fungicides. [3]* Conformational Restriction: The methyl group can restrict the conformational flexibility of the side chain. This can lead to a more favorable binding orientation of the molecule within the active site of the succinate dehydrogenase enzyme, resulting in enhanced inhibitory activity.

  • Metabolic Stability: The presence of the methyl group can also influence the metabolic stability of the fungicide in the plant and the environment, which can affect its persistence and overall performance.

Conclusion

2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is a valuable and strategically important intermediate in the synthesis of a new generation of chiral SDHI fungicides. The synthetic protocols outlined in this guide provide a robust framework for the preparation of this key building block and its subsequent conversion into highly active agrochemical products. The understanding of the structure-activity relationships associated with the introduction of the α-methyl group is crucial for the rational design of even more potent and selective fungicides to address the ongoing challenges in global crop protection.

References

  • Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center. Organic Letters. Available at: [Link]

  • COMMUNICATION Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/-[3][4]sigmatropic rearrangement with stereoreten. [No Source Found]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]

  • Design and development of pyrazol‐5‐ylbenzamide derivatives containing chiral oxazoline moiety as fungicides based on molecular docking. ResearchGate. Available at: [Link]

  • Design and development of pyrazol-5-ylbenzamide derivatives containing chiral oxazoline moiety as fungicides based on molecular docking. PubMed. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Examples of pyrazole-based fungicides. ResearchGate. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Solid forms of fungicidal pyrazoles. Google Patents.
  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Available at: [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available at: [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. [No Source Found]
  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. Available at: [Link]

  • Is it possible to perform O-methylations in acetonitrile. Sciencemadness Discussion Board. Available at: [Link]

  • Alkylation, acylation and silylation of azoles.. SciSpace. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]

  • (2S)-2-(1H-pyrazol-4-ylamino)propanoic acid. PubChem. Available at: [Link]

    • Organic Syntheses Procedure. Available at: [Link]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyrazole Derivatives

Introduction & Rationale Pyrazoles are a privileged, five-membered nitrogen-containing heterocyclic scaffold in medicinal chemistry, featured prominently in numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) due...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Pyrazoles are a privileged, five-membered nitrogen-containing heterocyclic scaffold in medicinal chemistry, featured prominently in numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2].

Historically, the synthesis of pyrazoles—typically via the cyclocondensation of α,β-unsaturated carbonyls (chalcones) or β-diketones with hydrazine derivatives—requires prolonged reflux times (3–12 hours), harsh thermal conditions, and often results in inconsistent impurity profiles[3]. Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By introducing sustainable, green chemistry protocols, MAOS overcomes the limitations of conventional heating, drastically reducing reaction times from hours to minutes while enhancing thermodynamic control and overall yield[1][4].

Mechanistic Causality: The Microwave Advantage

As an application scientist, it is critical to understand why microwave irradiation outperforms conventional convective heating in heterocycle synthesis.

Unlike convective heating (e.g., oil baths), which relies on thermal conductivity and creates uneven temperature gradients, microwave irradiation directly couples with the dipole moments of the reactants and polar solvents (such as ethanol or acetic acid)[1]. This dielectric heating causes rapid molecular friction and instantaneous, uniform volumetric heating[4].

  • Overcoming Activation Energy: The intense localized heating rapidly overcomes the activation energy barrier for the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

  • Thermodynamic Dehydration: The subsequent intramolecular cyclization and dehydration steps are thermodynamically driven to completion almost instantly. This prevents the stalling of the reaction at the uncyclized hydrazone or hydroxypyrazoline intermediate stage.

  • Green Chemistry: MAOS enables the use of environmentally benign solvents or entirely solvent-free conditions, significantly reducing the environmental footprint of the drug discovery process[1][3].

Workflow Visualization

MAOS_Workflow Start Starting Materials (Diketones + Hydrazines) Solvent Solvent Selection (Ethanol / Solvent-Free) Start->Solvent MW Microwave Irradiation (Dielectric Heating) Solvent->MW Reaction Cyclocondensation & Dehydration MW->Reaction Accelerates Params Parameter Control (250W, 120°C, 5 min) Params->MW Regulates Purification Product Isolation (Recrystallization) Reaction->Purification Analysis Validation (NMR, IR, LC-MS) Purification->Analysis

Workflow of microwave-assisted pyrazole synthesis highlighting rapid cyclization and control.

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system. Do not proceed to scale-up without confirming the analytical checkpoints.

Protocol A: Synthesis of 3,5-Diarylpyrazoles from β-Diketones

This protocol outlines the rapid cyclocondensation of β-diketones with arylhydrazines, a highly efficient route for generating 1,3,5-trisubstituted pyrazoles[3].

  • Reagent Preparation: In a 10 mL microwave-transparent quartz or heavy-walled glass vial equipped with a magnetic stir bar, add 1,3-diphenylpropane-1,3-dione (1.0 mmol) and phenylhydrazine hydrochloride (1.1 mmol).

  • Solvent & Catalyst: Add 3.0 mL of absolute ethanol. Ethanol acts as an excellent microwave absorber (high loss tangent), facilitating rapid heating. Add 2 drops of glacial acetic acid to catalyze the initial imine formation.

  • Reactor Sealing: Seal the vial with a Teflon-lined crimp cap. Causality: Sealing contains the autogenous pressure generated during superheating, allowing the solvent to reach temperatures above its atmospheric boiling point safely.

  • Microwave Parameters: Place the vial in a dedicated monomode microwave synthesizer.

    • Power: 250 W

    • Temperature: 120 °C

    • Ramp Time: 1 min

    • Hold Time: 5 min

  • Isolation: Upon completion and forced-air cooling to <50 °C, uncap the vial. Pour the reaction mixture into 20 mL of crushed ice-water. Filter the resulting precipitate under a vacuum, wash with cold water (2 x 5 mL), and recrystallize from hot ethanol.

  • Self-Validation Checkpoint: Run a rapid LC-MS. The target mass should be [M+H]⁺. If a mass of [M+H+18]⁺ is observed, dehydration is incomplete; return the mixture to the reactor for an additional 2 minutes at 120 °C.

Protocol B: Solvent-Free Vilsmeier-Haack Formylation to Pyrazoles

This protocol is utilized for the synthesis of 4-formyl pyrazoles directly from hydrazones under solvent-free microwave conditions.

  • Reagent Mixing: Mix the starting hydrazone (1.0 mmol) with Vilsmeier-Haack reagent (prepared in situ by the dropwise addition of 1.2 mL POCl₃ into ice-cooled 10 mL DMF) in an open Erlenmeyer flask or a vented microwave vessel.

  • Irradiation: Irradiate in a microwave reactor at 300 W for 45–120 seconds. Crucial Step: Apply irradiation in short 30-second bursts. Causality: Solvent-free conditions can lead to thermal runaway and localized charring; pulsed irradiation ensures uniform kinetic control.

  • Quenching: Carefully pour the mixture over ice-cold water, followed by neutralization using saturated sodium bicarbonate solution to quench excess POCl₃ and precipitate the product.

  • Self-Validation Checkpoint: Filter and dry the product. Run an IR spectrum; the appearance of a sharp peak at ~1705 cm⁻¹ confirms the successful incorporation of the aldehyde (-CHO) group.

Quantitative Data: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the dramatic improvements in reaction efficiency when transitioning from conventional reflux methods to MAOS across various pyrazole scaffolds.

Target ScaffoldStarting MaterialsConventional ConditionsMAOS ConditionsMAOS YieldRef.
Quinolin-2(1H)-one pyrazoles α,β-unsaturated ketones + arylhydrazinesReflux, 4–6 hours360 W, 120 °C, 7–10 min68–86%[1]
1-Aroyl-3,5-dimethyl-1H-pyrazoles Carbohydrazides + 2,4-pentanedioneReflux, 3–5 hours270 W, 3–5 min82–98%[1]
1-(3-Chlorophenyl)-3,5-diaryl-pyrazoles β-diketones + m-chlorophenyl hydrazineReflux, 6 hoursMW, 3 min>80%[3]
4-Trisubstituted pyrazoles Hydrazones + POCl₃/DMFReflux, 3–5 hoursMW, 45–120 secImproved

Analytical Validation & Troubleshooting

To ensure absolute scientific integrity, the following spectroscopic markers must be used to validate the final pyrazole architectures:

  • ¹H NMR Spectroscopy: The most definitive proof of cyclization is the disappearance of the β-diketone enol proton (typically observed far downfield at ~15-16 ppm) and the appearance of the distinct pyrazole C4-H proton at δ 6.5–7.0 ppm. For Vilsmeier-Haack formylated products, the aldehydic proton must appear prominently at δ 9.6–9.8 ppm.

  • IR Spectroscopy: Monitor the disappearance of the primary amine N-H stretch (3300-3400 cm⁻¹) from the hydrazine starting material and the appearance of the C=N stretch (~1550-1600 cm⁻¹) indicative of the pyrazole ring.

  • Regioselectivity Troubleshooting: When utilizing asymmetrical diketones or chalcones, a mixture of regioisomers may form. If LC-MS indicates multiple peaks with the same mass, lower the microwave temperature (e.g., to 90 °C) and extend the hold time. This shifts the reaction from kinetic to thermodynamic control, heavily favoring the more sterically stable regioisomer.

References

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing (RSC Advances) URL: 1

  • Title: A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives Source: Journal of Biological and Chemical Chronicles (E-RESEARCHCO) URL: 2

  • Title: Microwave assisted synthesis of novel pyrazoles Source: Indian Journal of Chemistry (NIScPR) URL:

  • Title: MICROWAVE ASSISTED SYNTHESIS OF 1-(3-CHLOROPHENYL)-3, 5- DIARYL – PYRAZOLES Source: International Journal of Chemical Sciences (TSI Journals) URL: 3

  • Title: Microwave-assisted synthesis of pyrazoles - a mini-review Source: European Journal of Life Sciences (DergiPark) URL: 4

Sources

Application

Application Note: Advanced Protocols for the Regioselective N-Methylation of Pyrazole Rings

Executive Summary & The Regioselectivity Challenge The N-methylation of unsymmetrically substituted pyrazoles is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regioselectivity Challenge

The N-methylation of unsymmetrically substituted pyrazoles is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, it represents a persistent synthetic challenge. Pyrazoles possess two adjacent nitrogen atoms (N1 and N2) whose nucleophilic reactivities are nearly indistinguishable.

When utilizing traditional electrophiles like methyl iodide (MeI) or dimethyl sulfate, the reaction typically yields a difficult-to-separate mixture of N1- and N2-methylated regioisomers (1)[1]. To overcome this, modern methodologies have shifted toward steric-control strategies. By employing sterically bulky "masked" methylating reagents—specifically α-halomethylsilanes—chemists can physically block the transition state leading to the more hindered nitrogen, achieving exceptional N1 selectivity before unmasking the methyl group (2)[2].

This application note provides field-proven, self-validating protocols for both traditional and state-of-the-art regioselective pyrazole N-methylation.

Quantitative Comparison of Methylation Strategies

The following table summarizes the quantitative performance metrics of current pyrazole N-methylation strategies to guide your experimental design.

StrategyPrimary ReagentsTypical N1:N2 SelectivityAvg. YieldReaction TimeCost & Complexity
Traditional Direct MeI / Me₂SO₄, K₂CO₃1:1 to 3:140–70%16–24 hLow cost; requires tedious chromatographic separation
Masked Reagent α-halomethylsilane, TBAF92:8 to >99:170–95%4 hModerate cost; highly efficient two-step, one-pot process
Biocatalytic Methyltransferase, SAM>99:1Variable24–48 hHigh cost; limited substrate scope; requires biological buffers

Mechanistic Workflow

G P Pyrazole Substrate Anion Pyrazolide Anion P->Anion Base (e.g., NaH) MeI Traditional Methylation (MeI / Me2SO4) Anion->MeI Silane Masked Reagent (α-halomethylsilane) Anion->Silane Mix N1 & N2 Isomer Mixture (Poor Selectivity) MeI->Mix Int N1-Silylmethyl Intermediate Silane->Int Steric Control Pure Pure N1-Methylpyrazole (>99:1 Selectivity) Int->Pure Protodesilylation (F⁻, H₂O)

Workflow comparing traditional pyrazole N-methylation with the selective masked reagent approach.

Experimental Methodologies

Protocol A: High-Selectivity N1-Methylation via Masked α-Halomethylsilanes

This protocol utilizes chlorotrisisopropoxysilane as a bulky, bench-stable masked methylating agent to force N1-selectivity, followed by an in-situ protodesilylation step (3)[3].

Self-Validating Control: Monitor the disappearance of the pyrazole starting material via LC-MS. The intermediate N1-silylmethyl pyrazole will show a distinct mass shift (+[M+Silane-Cl]⁺) before the protodesilylation step.

Step 1: Deprotonation and Silylation

  • In an oven-dried flask under N₂ atmosphere, dissolve the pyrazole substrate (1.0 equiv) in anhydrous THF to a concentration of 0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes.

    • Causality: Complete deprotonation generates the highly nucleophilic pyrazolide anion. The 0 °C temperature prevents thermal degradation of the anion and controls the kinetic rate of the subsequent highly reactive electrophilic attack.

  • Dropwise add chlorotrisisopropoxysilane (1.2 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The extreme steric bulk of the triisopropoxysilyl group creates a massive energy barrier for attack at the sterically hindered N2 position. This forces the reaction pathway almost exclusively toward the less hindered N1 position, overcoming the poor intrinsic electronic selectivity (2)[2].

Step 2: Protodesilylation (Unmasking) 5. To the same reaction flask, add a 1.0 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv) and 2.0 equivalents of H₂O. 6. Stir at room temperature for 2 hours.

  • Causality: The fluoride ion is highly fluorophilic. It attacks the silicon center, forming an exceptionally stable Si-F bond. This thermodynamic driving force cleaves the C-Si bond, leaving behind the pure N1-methyl group. Water serves as the proton source to quench the resulting intermediate (3)[3].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Traditional Direct N-Methylation

Use this protocol when absolute regioselectivity is not required, or when the substrate's intrinsic electronic bias naturally favors one regioisomer (4)[4].

Self-Validating Control: TLC monitoring (Hexanes/EtOAc) will typically reveal two closely eluting spots corresponding to the N1 and N2 isomers.

Step-by-Step Procedure

  • Dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF (0.3 M) at 0 °C.

  • Add K₂CO₃ (2.0 equiv) and stir for 15 minutes.

    • Causality: K₂CO₃ is a mild base that deprotonates the pyrazole without causing significant side reactions in DMF. The heterogeneous nature of K₂CO₃ requires adequate stirring to ensure the pyrazolide anion is generated at a steady rate.

  • Dropwise add methyl iodide (MeI, 1.1 equiv).

    • Causality: MeI is highly volatile and reactive. Dropwise addition at 0 °C prevents evaporative loss and suppresses over-methylation (the formation of quaternary pyrazolium salts) (1)[1].

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Dilute with water and extract with EtOAc (3x). Due to the high polarity of N-methylpyrazoles, minimize aqueous wash volumes to prevent product loss into the aqueous layer.

Troubleshooting & Regioisomer Resolution

  • Over-Methylation (Quaternary Salts): If highly reactive methylating agents are used with extended reaction times, quaternary pyrazolium salts can form. Solution: Strictly limit MeI to 1.05–1.1 equivalents and monitor the reaction strictly via LC-MS to quench immediately upon starting material consumption (1)[1].

  • Inseparable Regioisomers: If Protocol B yields an inseparable N1/N2 mixture on standard normal-phase silica, the polarities are likely too similar. Solution: Add 1–2% triethylamine to your chromatography eluent to sharpen the bands, or switch entirely to reversed-phase (C18) chromatography (1)[1].

  • Low Nucleophilicity: Electron-withdrawing groups on the pyrazole ring can drastically decrease its nucleophilicity. Solution: Switch from K₂CO₃ to a stronger base like KHMDS or NaH to force complete deprotonation before adding the electrophile.

References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery / Researcher.life. 3

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. 5

  • Benchchem Technical Support. (2025). Selective N-Methylation of Pyrazoles. Benchchem.1

  • Benchchem Technical Support. (2025). A Technical Guide to Green Chemistry in N-methylation. Benchchem.6

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. 2

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. 7

  • Various Authors. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. 4

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. 8

Sources

Method

Advanced Synthesis of Pyrazole-4-Carbonitriles: Multicomponent Strategies and Mechanistic Insights

Introduction and Strategic Rationale Pyrazole-4-carbonitriles represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry and agrochemicals. These structures serve as critical building blocks and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Pyrazole-4-carbonitriles represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry and agrochemicals. These structures serve as critical building blocks and active pharmaceutical ingredients (APIs), functioning as potent kinase inhibitors, antiviral agents, and crop protection intermediates[1]. Notably, the 5-amino-1H-pyrazole-4-carbonitrile motif is an essential precursor in the synthesis of blockbuster drugs such as Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor used for treating chronic lymphocytic leukemia[2].

Historically, the synthesis of these heterocycles relied on rigid, multi-step linear pathways. However, modern synthetic chemistry has pivoted toward one-pot, multicomponent reactions (MCRs) to maximize atom economy and operational efficiency[3]. By carefully selecting the catalytic system and solvent environment, researchers can dictate the regioselectivity and yield of the final pyrazole construct, transforming a complex molecular assembly into a streamlined, self-validating protocol.

Mechanistic Causality: The Three-Component Assembly

The most efficient route to highly substituted 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is the pseudo-three-component condensation of an aromatic aldehyde, malononitrile, and an aryl hydrazine[4]. Understanding the step-by-step causality of this mechanism is vital for troubleshooting and optimizing the reaction.

  • Knoevenagel Condensation: The reaction initiates with the base- or Lewis acid-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. Malononitrile, possessing highly acidic active methylene protons, readily forms an enolate equivalent that attacks the electrophilic carbonyl carbon of the aldehyde. Dehydration yields a highly electrophilic arylidenemalononitrile intermediate[5].

  • Michael-Type Addition: The aryl hydrazine, acting as a binucleophile, performs a Michael-type addition onto the electron-deficient alkene of the arylidenemalononitrile[6].

  • Intramolecular Cyclization and Tautomerization: The secondary amine of the hydrazine moiety subsequently attacks one of the pendant cyano groups. A final tautomerization step aromatizes the ring, yielding the thermodynamically stable 5-amino-pyrazole-4-carbonitrile[2].

Mechanism A Aromatic Aldehyde C Knoevenagel Condensation (Catalyst) A->C B Malononitrile B->C D Arylidenemalononitrile (Intermediate) C->D F Michael-type Addition D->F E Aryl Hydrazine E->F G Intramolecular Cyclization & Tautomerization F->G H 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile G->H

Mechanistic pathway of the three-component pyrazole-4-carbonitrile synthesis.

Quantitative Evaluation of Catalytic Systems

The choice of catalyst directly dictates the reaction kinetics, environmental impact, and downstream purification requirements. Recent advancements have introduced recyclable magnetic nanoparticles, ionic liquids, and transition metal complexes to drive this MCR[1][3][7]. The table below synthesizes quantitative data across various state-of-the-art catalytic systems.

Catalytic SystemReaction ConditionsTimeYield (%)Key Advantages
Fe₃O₄@Ti-MOF [1]EtOH:H₂O (1:1), 25 °C15–30 min88–96Magnetically recoverable, room temperature, green solvent.
MATYPd Complex [3]H₂O, Ultrasonic (80 °C)15–20 min90–97High efficiency via acoustic cavitation, aqueous media.
NiFe₂O₄ Nanoparticles [4]Room Temperature20–40 min85–94Inexpensive, simple non-chromatographic purification.
[Dsim][TFA] Ionic Liquid [7]Solvent-free, 80 °C5–10 min92–98Dual-functional Brønsted acid/base, ultra-fast kinetics.

Experimental Methodologies

Protocol A: One-Pot Multicomponent Synthesis via Nanocatalysis

This protocol utilizes a green chemistry approach, ideal for generating diverse libraries of pyrazole-4-carbonitriles with minimal environmental footprint[1][4].

Reagents: Aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), NiFe₂O₄ or Fe₃O₄@Ti-MOF nanocatalyst (1–10 mg), Ethanol/Water (1:1, 2 mL).

Step-by-Step Procedure:

  • Initiation: Charge a 10 mL round-bottom flask equipped with a magnetic stir bar with the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Solvation & Catalysis: Add 2 mL of an EtOH:H₂O (1:1) solvent mixture, followed by the addition of the nanocatalyst. Stir the mixture at room temperature for 5–10 minutes. Causality Note: Pre-stirring allows the Knoevenagel condensation to reach completion, often indicated by the precipitation of a brightly colored arylidenemalononitrile intermediate[5].

  • Cyclization: Add phenylhydrazine (1.0 mmol) dropwise to the reaction mixture. Continue stirring at 25 °C.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (3:7) eluent. The reaction is typically complete within 15–30 minutes[1].

  • Catalyst Recovery: Upon completion, apply an external neodymium magnet to the flask wall to sequester the magnetic nanocatalyst. Decant the supernatant liquid[1].

  • Purification: Concentrate the supernatant under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile[3].

Protocol B: Highly Regioselective Synthesis via (Ethoxymethylene)malononitrile

When strict regiocontrol is required (e.g., preventing the formation of 3-amino regioisomers), utilizing a pre-formed electrophile like (ethoxymethylene)malononitrile is the superior strategic choice[6].

Reagents: (Ethoxymethylene)malononitrile (1.0 mmol), Aryl hydrazine (1.0 mmol), Trifluoroethanol (TFE) or Ethanol (5 mL).

Step-by-Step Procedure:

  • Setup: Dissolve (ethoxymethylene)malononitrile (1.0 mmol) in 5 mL of TFE or absolute ethanol in a 25 mL round-bottom flask. Causality Note: TFE enhances regioselectivity due to its distinct hydrogen-bonding capabilities, stabilizing the transition state that leads exclusively to the 5-amino isomer[6].

  • Addition: Slowly add the aryl hydrazine (1.0 mmol) to the solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux.

  • Monitoring & Isolation: Monitor via TLC. Once the starting materials are consumed (typically 1–3 hours), allow the mixture to cool to room temperature. The high-purity product will spontaneously precipitate[6].

  • Filtration: Filter the precipitate under a vacuum, wash with cold ethanol, and dry under a high vacuum.

Workflow Step1 1. Reagent Preparation Aldehyde + Malononitrile + Hydrazine Step2 2. Catalyst Addition e.g., Nanocatalyst or Ionic Liquid Step1->Step2 Step3 3. Reaction Execution Stirring / Ultrasonic Irradiation Step2->Step3 Step4 4. Reaction Monitoring TLC Analysis Step3->Step4 Step5 5. Work-up & Catalyst Recovery Filtration / Magnetic Separation Step4->Step5 Step6 6. Purification Recrystallization in EtOH Step5->Step6

Step-by-step experimental workflow for synthesizing pyrazole-4-carbonitriles.

Establishing a Self-Validating System

To ensure trustworthiness and reproducibility, the experimentalist must rely on a self-validating feedback loop during the protocol:

  • Visual Validation: In Protocol A, the initial formation of a solid precipitate within the first 10 minutes confirms the successful generation of the Knoevenagel intermediate[5]. The subsequent dissolution and re-precipitation upon hydrazine addition confirm cyclization.

  • Chromatographic Validation: The final pyrazole product is significantly more polar than the aldehyde and intermediate. A distinct, highly UV-active spot with a lower Rf​ value on silica gel TLC confirms product formation.

  • Spectroscopic Validation: Fourier-transform infrared spectroscopy (FT-IR) is the most rapid analytical tool for this scaffold. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a sharp, distinct nitrile (-C≡N) stretch at ~2200–2220 cm⁻¹, coupled with primary amine (-NH₂) stretches at ~3300–3400 cm⁻¹, provide absolute confirmation of the pyrazole-4-carbonitrile structure[3].

References

  • Synthesis of novel Fe3O4 nanostructures surrounded by Ti-MOF nanostructures as bioactive and efficient catalysts in three-component synthesis of new pyrazole derivatives. Frontiers.[Link]

  • Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate.[Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing.[Link]

  • Synthesis of polysubstituted amino pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica.[Link]

  • A Highly Effectual and Rapid Protocol for the Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Dual-Functional Catalyst. Taylor & Francis.[Link]

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. ACS Publications.[Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating guide to address the specific physicochemical hurdles associated with purifying 2-(1-methyl-1H-pyrazol-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating guide to address the specific physicochemical hurdles associated with purifying 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile. This document bridges thermodynamic theory with practical, step-by-step recovery protocols.

Overview & Thermodynamic Challenges

2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1249609-23-1) is a critical building block in the development of pyrazole-based kinase inhibitors and other targeted therapeutics (1)[1]. Purifying this intermediate via recrystallization presents a significant thermodynamic challenge: the molecule possesses a low molecular weight (135.17 g/mol ) and features both a highly polar nitrile group and a methylated pyrazole ring.

Because of these properties, the compound exhibits a high propensity to "oil out"—a phenomenon where the supersaturated solution undergoes Liquid-Liquid Phase Separation (LLPS) rather than Solid-Liquid crystallization (2)[2]. Oiling out occurs when the cooling trajectory intersects the liquid-liquid coexistence curve before the secondary nucleation threshold is reached (3)[3]. When this happens, the compound separates as an impurity-rich oil that eventually hardens into an amorphous mass, severely compromising both yield and purity (3)[3].

Quantitative Solvent Selection

To bypass LLPS, the Metastable Zone Width (MZW) must be carefully controlled. A binary solvent system is required to flatten the solubility curve and force solid-liquid phase separation.

Solvent SystemVolume RatioEst. Dielectric ConstantOutcome & Mechanistic Causality
Ethyl Acetate / Heptane 1:3~3.5Optimal. EtOAc provides complete dissolution at 70°C. The gradual addition of non-polar Heptane forces supersaturation while maintaining a wide MZW, preventing LLPS.
Isopropanol / Water 4:1~35.0Suboptimal. High risk of oiling out. Strong hydrogen bonding between water and the pyrazole nitrogen depresses the melting point of the solute in solution.
Toluene / Hexane 1:2~2.2Poor. Insufficient polarity to dissolve the cyano-pyrazole core even at reflux, leading to extremely low throughput.

Standard Operating Procedure: Controlled Recrystallization

This self-validating protocol ensures that the system remains within the metastable zone, promoting high-purity crystal growth while actively avoiding the LLPS boundary.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile in 20 mL of Ethyl Acetate (EtOAc) in a jacketed reactor. Heat to 70°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter. Causality: Removing insoluble particulate matter prevents premature, uncontrolled primary nucleation which can trap impurities (4)[4].

  • Antisolvent Addition: Slowly add 60 mL of hot Heptane (65°C) dropwise over 30 minutes. Causality: Slow addition prevents localized supersaturation spikes that could prematurely trigger LLPS. Maintain the internal reactor temperature strictly above 65°C during addition.

  • Controlled Cooling & Seeding: Cool the reactor to 55°C at a precise rate of 0.2°C/min. Introduce 0.1 g of pure 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile seed crystals. Causality: Seeding must occur strictly above the LLPS temperature to bypass the high activation energy of primary nucleation and force solid-liquid phase separation (3)[3].

  • Aging & Isolation: Continue cooling to 5°C at 0.1°C/min. Age the suspension for 2 hours. Causality: Aging maximizes the depletion of the supersaturated continuous phase. Filter the crystalline slurry under vacuum, wash with 15 mL of cold Heptane (0°C), and dry under vacuum at 40°C for 12 hours.

Troubleshooting Guides & FAQs

Q1: My solution turned cloudy and formed a dense oil at the bottom of the flask at 50°C. How do I recover the batch? A1: You have crossed the liquid-liquid phase separation (LLPS) boundary (2)[2]. Do not attempt to filter or freeze the oil, as it will trap the very impurities you are trying to remove (3)[3]. Rescue Protocol: Reheat the mixture to 70°C until it returns to a homogeneous solution. Add 10-15% more of the primary solvent (EtOAc) to decrease the overall solute concentration. This thermodynamic adjustment shifts the LLPS boundary to a lower temperature. Cool at a slower rate (0.1°C/min) and seed earlier (at 55°C).

Q2: Why is seeding mandatory for this specific pyrazole-nitrile derivative? A2: The activation energy for primary nucleation of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is high due to its conformational flexibility (rotation around the pyrazole-alkyl bond). Without seeds, the solution easily bypasses the metastable zone and enters the labile zone, triggering oiling out (3)[3]. Seeding provides a low-energy template for secondary nucleation, ensuring the system crystallizes before it can phase-separate (4)[4].

Q3: I am getting a low yield (<50%) after filtration. What is the cause? A3: The nitrile group forms strong dipole-dipole interactions with polar solvents. If the EtOAc:Heptane ratio is too rich in EtOAc (e.g., 1:1), the solubility at 5°C remains too high. Ensure the final solvent ratio is exactly 1:3 (EtOAc:Heptane) and allow sufficient aging time (minimum 2 hours) at 5°C to allow the thermodynamic equilibrium to favor the solid state.

Process Visualizations

Workflow Start Crude 2-(1-methyl-1H-pyrazol-4-yl) propanenitrile Dissolve Dissolution in Hot EtOAc (70 °C) Start->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter Cooling Controlled Cooling (0.2 °C/min) Filter->Cooling Decision Phase Separation (Oiling Out) Observed? Cooling->Decision OilingOut LLPS Detected (Cloudy Oil Formation) Decision->OilingOut Yes Seeding Introduce Seed Crystals (at 55 °C) Decision->Seeding No Rescue Rescue Protocol: Reheat to 70°C, Add 10% EtOAc OilingOut->Rescue Rescue->Cooling Crystallization Secondary Nucleation & Crystal Growth Seeding->Crystallization Isolation Filtration & Cold Wash (0 °C Heptane) Crystallization->Isolation End High-Purity Product Isolation->End

Recrystallization workflow for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile with oiling-out rescue.

Thermodynamics Sub1 High Solute Concentration + Rapid Cooling Sub2 Crosses LLPS Boundary (Oiling Out) Sub1->Sub2 Sub3 Impurity Trapping & Amorphous Solid Sub2->Sub3 Opt2 Enters Metastable Zone (Supersaturation) Sub2->Opt2 Reheat & Dilute Opt1 Optimized Concentration + Controlled Cooling Opt1->Opt2 Opt3 Seeding Above LLPS Temp (Forced Nucleation) Opt2->Opt3 Opt4 High-Purity Crystalline Product Opt3->Opt4

Thermodynamic pathways comparing oiling out (LLPS) versus controlled crystallization.

References

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications (Organic Process Research & Development Vol. 23 No. 9) URL: 3

  • Title: 3-Oxo-3-(pyridin-2-YL)propanenitrile | 54123-21-6 (Oiling Out Solutions) Source: Benchchem URL: 2

  • Title: Pharmaceutical Process Development (Crystallization & Nucleation) Source: National Academic Digital Library of Ethiopia URL: 4

  • Title: 1249609-23-1 | 2-(1-Methyl-1H-pyrazol-4-yl)propanenitrile Source: BLDpharm URL: 1

Sources

Optimization

Removing impurities from 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile synthesis

Technical Support Center: Troubleshooting & Purification Guide for 2-(1-Methyl-1H-pyrazol-4-yl)propanenitrile Synthesis Welcome to the Technical Support Center. As application scientists, we frequently encounter challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for 2-(1-Methyl-1H-pyrazol-4-yl)propanenitrile Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing functionalized pyrazoles—critical pharmacophores in modern kinase inhibitors and agrochemicals. The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile via the α-methylation of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is notoriously prone to over-alkylation and hydrolysis.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve >99% purity in your synthetic workflows.

Impurity Profiling & Analytical Signatures

Before troubleshooting, you must accurately identify the components of your reaction mixture. The quantitative data below summarizes the analytical signatures for the desired product and its most common impurities to facilitate rapid identification.

Compound NameSynthetic RoleMolecular WeightExpected TLC Rf*Primary MS Peak [M+H]⁺
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile Starting Material121.14 g/mol ~0.30122.1
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile Desired Product 135.17 g/mol ~0.40 136.1
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile Dimethyl Impurity149.20 g/mol ~0.55150.2
2-(1-methyl-1H-pyrazol-4-yl)propanamide Hydrolysis Impurity153.19 g/mol ~0.10154.2

*TLC Conditions: Hexanes:EtOAc (1:1) with 1% Et₃N on silica gel.

Troubleshooting FAQs: Mechanism & Causality

Q1: I am observing a high percentage of the dimethylated byproduct (2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile). Why is this happening, and how can I suppress it? The Causality: When you deprotonate the starting acetonitrile with a strong base (e.g., NaH or LDA), you form a highly reactive, resonance-stabilized enolate. Upon adding methyl iodide (MeI), the monomethylated product is formed. However, the newly formed tertiary C-H bond remains highly acidic. Because the single methyl group provides insufficient steric shielding, unreacted base rapidly deprotonates the monomethylated product, which then reacts with a second equivalent of MeI. The Solution: Abandon traditional Base/MeI conditions. Instead, utilize Dimethyl Carbonate (DMC) with K₂CO₃ at elevated temperatures. Mechanistically, DMC acts first as a methoxycarbonylating agent, forming an intermediate that is subsequently methylated and then decarboxylated. This specific sequence inherently prevents double methylation, yielding >99.5% selectivity for the monomethylated product [1]. Alternatively, a trimethylamine-borane/CO₂ system can be used for highly selective reductive monomethylation [2].

Q2: My nitrile is hydrolyzing into an amide during the reaction or workup. How do I prevent this? The Causality: Nitriles are highly susceptible to base-catalyzed hydration. During the aqueous workup of strongly basic reaction mixtures, hydroxide ions nucleophilically attack the electrophilic nitrile carbon. This forms an imidic acid intermediate that rapidly tautomerizes into the primary amide (2-(1-methyl-1H-pyrazol-4-yl)propanamide). Heat exponentially accelerates this nucleophilic addition. The Solution: Always perform aqueous quenches at strictly controlled temperatures (<10 °C). If your reaction utilizes strong aqueous bases, minimize the residence time of the product in the basic aqueous phase by immediately neutralizing the mixture with a cold, mild acid (e.g., 1M NaHSO₄) prior to extraction.

Q3: How do I separate the monomethylated product from the unreacted starting material and dimethylated impurity? The Causality: Pyrazoles contain basic nitrogen atoms (lone pairs) that interact strongly with the acidic silanol groups on standard, unmodified silica gel. This strong hydrogen bonding leads to severe peak tailing, causing the monomethylated product to smear and co-elute with both the starting material and the dimethylated impurity. The Solution: You must deactivate the silica gel. Pre-treat your column and run your mobile phase with 1% triethylamine (Et₃N). The Et₃N competitively binds to the acidic silanol sites, ensuring sharp chromatographic bands and baseline resolution of the three species.

Mechanistic Pathway Visualization

ReactionPathway SM 2-(1-methyl-1H-pyrazol-4-yl) acetonitrile (Starting Material) Enolate Enolate Intermediate (Highly Reactive) SM->Enolate Base (-H+) Amide 2-(1-methyl-1H-pyrazol-4-yl) propanamide (Hydrolysis Impurity) SM->Amide H2O / OH- Product 2-(1-methyl-1H-pyrazol-4-yl) propanenitrile (Desired Product) Enolate->Product Selective Methylation (e.g., DMC or CO2/Borane) Dimethyl 2-methyl-2-(1-methyl-1H-pyrazol-4-yl) propanenitrile (Dimethyl Impurity) Product->Dimethyl Excess Base/MeI (Over-alkylation) Product->Amide H2O / OH- (Base-catalyzed Hydration)

Mechanistic pathway of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile synthesis and impurity formation.

Self-Validating Experimental Protocols

Protocol A: Highly Selective α-Methylation using Dimethyl Carbonate (DMC) This protocol leverages DMC as both the solvent and the methylating agent to strictly prevent over-alkylation.

  • Setup: In a high-pressure autoclave or heavy-walled sealed tube, add 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add Dimethyl Carbonate (DMC) (20.0 equiv). Ensure the vessel is sealed properly.

  • Reaction: Heat the mixture to 180 °C with vigorous stirring for 4 to 6 hours.

  • Validation Checkpoint 1 (Physical): Upon cooling the vessel to room temperature and carefully venting, you must observe the release of CO₂ gas. This validates that the intermediate methoxycarbonylation/decarboxylation cycle has successfully occurred.

  • Workup: Filter the mixture through a pad of Celite to remove K₂CO₃ salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint 2 (Analytical): Analyze the crude mass via GC-MS. The system validates itself if the chromatogram shows >99% selectivity for the m/z 135 peak, with the m/z 149 (dimethylated) peak remaining below the 1% integration threshold.

Protocol B: Chromatographic Purification of Pyrazole Nitriles

  • Column Preparation: Slurry silica gel (230-400 mesh) in Hexanes containing 1% Et₃N (v/v). Pack the column and flush with 2 column volumes of the same solvent to fully deactivate the silanol groups.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Elute using a gradient of Hexanes to 1:1 Hexanes:EtOAc (maintaining 1% Et₃N throughout the gradient).

  • Validation Checkpoint 3 (Chromatographic): Spot fractions on a TLC plate (run in 1:1 Hexanes:EtOAc + 1% Et₃N). A validated separation will show three distinct, non-streaking spots (Rf 0.55, 0.40, 0.30). If spots are streaking, the silica was insufficiently deactivated; you must halt and repack with a higher Et₃N concentration.

  • Isolation: Pool the fractions containing exclusively the Rf 0.40 spot and concentrate under reduced pressure to yield the pure product.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Quench Cold Aqueous Quench (T < 10°C to prevent hydrolysis) Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Wash Brine Wash & Dry (over Na2SO4) Extract->Wash Conc Concentration (Reduced Pressure) Wash->Conc Silica Flash Chromatography (Silica deactivated with 1% Et3N) Conc->Silica Pure Pure Monomethylated Product (>99% Purity) Silica->Pure

Step-by-step downstream purification workflow for isolating the monomethylated pyrazole nitrile.

References

  • Selva, M., Marques, C. A., & Tundo, P. (1994). Selective mono-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate. Journal of the Chemical Society, Perkin Transactions 1, (10), 1323-1328. URL:[Link][1]

  • Zhang, X., Wang, S., & Xi, C. (2019). α-Methylation of 2-Arylacetonitrile by a Trimethylamine-Borane/CO2 System. The Journal of Organic Chemistry, 84(15), 9744-9749. URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-d...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into optimizing your pyrazole synthesis reactions. This resource moves beyond simple protocols to explain the "why" behind experimental choices, helping you troubleshoot common issues and improve your yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for pyrazole synthesis?

The most prevalent and widely used method for synthesizing the pyrazole core is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The reaction is popular due to its operational simplicity and the general stability of the resulting aromatic pyrazole ring, which often leads to high yields.[3]

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

Low yields in pyrazole synthesis are a common issue that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.[2]

Potential Causes and Solutions:

  • Purity and Stability of Starting Materials:

    • Hydrazine Quality: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[2][4] This degradation can lead to colored impurities and reduced reactivity.[5] It is highly recommended to use fresh, high-purity hydrazine. If you suspect degradation, consider using a more stable salt form, such as phenylhydrazine hydrochloride, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][5]

    • 1,3-Dicarbonyl Purity: Ensure your 1,3-dicarbonyl compound is pure and free from acidic or basic impurities that could catalyze unwanted side reactions like hydrolysis.[4]

  • Suboptimal Reaction Conditions:

    • Stoichiometry: Ensure the correct stoichiometry of reactants. Sometimes, using a slight excess of the hydrazine (around 1.2 to 2 equivalents) can drive the reaction to completion.[2][4]

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2][4] If the reaction is sluggish, a moderate increase in temperature may be beneficial.[5]

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF or NMP have shown to provide better results in certain cases, especially with aryl hydrazine hydrochlorides.[6]

  • Incomplete Cyclization or Aromatization:

    • The reaction may stall at the pyrazoline intermediate stage.[1][5] To promote the final dehydration and aromatization to the pyrazole, the addition of a catalytic amount of a weak acid, like glacial acetic acid, is often effective.[5] In some cases, a post-synthesis oxidation step might be necessary.[5]

Q3: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?

The formation of regioisomers is a significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[1][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products that can be difficult to separate.[5]

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: The use of bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[4]

  • pH Control: The regioselectivity of the reaction can be pH-dependent. Acidic conditions may favor one isomer, while basic conditions favor the other.[4] For instance, in some reactions, using acetic acid in toluene favors one isomer, while sodium ethoxide in ethanol favors the other.[4]

  • Solvent Effects: As mentioned earlier, switching from a polar protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) in an acidic medium can lead to good yields and improved regioselectivity.[6]

Q4: My reaction mixture is turning a dark yellow or red color, and I'm seeing many impurities. What's causing this?

Discoloration and the formation of numerous impurities are often linked to the decomposition of the hydrazine starting material, especially phenylhydrazine, which is prone to oxidation.[1][7]

Preventative Measures:

  • Use High-Purity Hydrazine: Start with the purest available hydrazine.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation of the hydrazine.[2]

  • Control Temperature: Avoid excessively high reaction temperatures, which can accelerate decomposition.

Troubleshooting Guide

This section provides a more focused approach to common problems encountered during pyrazole synthesis.

Symptom Possible Cause(s) Suggested Solutions
Low or No Product Formation Poor quality of starting materials.Use fresh, high-purity hydrazine and ensure the purity of the 1,3-dicarbonyl compound.[2][4]
Incomplete reaction.Increase reaction time and/or moderately increase the temperature. Monitor progress by TLC or LC-MS.[4][5]
Formation of a stable hydrazone intermediate.Change reaction conditions to promote cyclization, such as increasing temperature, changing the solvent, or adding a catalyst.[4]
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl or substituted hydrazine.Employ bulky substituents to introduce steric hindrance.[4] Optimize the pH of the reaction mixture.[4] Screen different solvents, including aprotic dipolar solvents.[6]
Presence of Pyrazoline Byproduct Incomplete aromatization.Add a catalytic amount of a weak acid (e.g., glacial acetic acid).[5] If the pyrazoline is isolated, perform a separate oxidation step.[5]
Reaction Mixture Discoloration Decomposition of hydrazine reagent.Use high-purity hydrazine.[2] Run the reaction under an inert atmosphere.[2]
Difficult Product Purification Presence of unreacted starting materials.Unreacted hydrazine can be removed by an acidic wash during workup.[1] Unreacted 1,3-dicarbonyl can often be removed by column chromatography.[1]
Product "oiling out" during recrystallization.Use a larger volume of solvent, cool the solution slowly, or try a different solvent system.[8]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1 equivalent)

  • Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 equivalents)[4]

  • Ethanol (or another suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.[4]

  • Add the hydrazine hydrate or substituted hydrazine (1.0 - 1.2 equivalents) to the solution.[4]

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[2]

  • The reaction mixture is then typically stirred at room temperature or heated to reflux.[4] Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture may be cooled to induce precipitation of the product.

  • The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Workup and Purification: Acidic Wash for Hydrazine Removal
  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[1]

  • Shake the funnel vigorously and allow the layers to separate. The protonated hydrazine will move into the aqueous layer.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude pyrazole.[1]

Visualizing the Process

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Intermediates Check for Stable Intermediates Start->Check_Intermediates Hydrazine_Quality Use Fresh/Purified Hydrazine Check_Purity->Hydrazine_Quality Hydrazine Degradation? Dicarbonyl_Purity Purify 1,3-Dicarbonyl Check_Purity->Dicarbonyl_Purity Dicarbonyl Impure? Adjust_Stoichiometry Adjust Stoichiometry (Excess Hydrazine?) Optimize_Conditions->Adjust_Stoichiometry Adjust_Time_Temp Increase Time/ Temperature Optimize_Conditions->Adjust_Time_Temp Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Add_Catalyst Add Acid/Base Catalyst Check_Intermediates->Add_Catalyst Hydrazone Isolated? Oxidation_Step Consider Oxidation Step (for Pyrazolines) Check_Intermediates->Oxidation_Step Pyrazoline Formed? Inert_Atmosphere Use Inert Atmosphere Hydrazine_Quality->Inert_Atmosphere Success Improved Yield Hydrazine_Quality->Success Dicarbonyl_Purity->Success Adjust_Stoichiometry->Success Adjust_Time_Temp->Success Screen_Solvents->Success Add_Catalyst->Success Oxidation_Step->Success

Caption: Troubleshooting workflow for low pyrazole yield.

General Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone/Enamine Intermediate Reactants->Intermediate Condensation (-H₂O) Cyclic_Intermediate Non-aromatic Cyclic Intermediate Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product Pyrazole Product Cyclic_Intermediate->Product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Tech Support.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 1-38. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem Tech Support.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Tech Support.
  • Chem Help Asap. (2021). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile During Workup

Welcome to the Technical Support portal. As researchers and drug development professionals, scaling up the synthesis of chiral pyrazole-propanenitrile intermediates—often utilized in the development of JAK inhibitors lik...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support portal. As researchers and drug development professionals, scaling up the synthesis of chiral pyrazole-propanenitrile intermediates—often utilized in the development of JAK inhibitors like ruxolitinib—presents unique isolation challenges[1].

This guide is engineered to provide you with field-proven, mechanistically grounded solutions to prevent the two primary modes of degradation during aqueous workup: base-catalyzed racemization and hydrolytic cleavage .

Mechanistic Overview: The Root Causes of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile.

  • Vulnerability A: α -Proton Acidity & Racemization. The carbon atom at the C2 position (the α -carbon) is a chiral center flanked by two highly electron-withdrawing and resonance-stabilizing groups: a cyano (nitrile) group and a pyrazole ring. This drastically lowers the pKa of the α -proton. Exposure to basic aqueous environments (e.g., hydroxides, carbonates) leads to rapid deprotonation, forming a planar ketenimine/enolate intermediate. Subsequent non-stereoselective reprotonation results in irreversible racemization[2],[3].

  • Vulnerability B: Nitrile Hydration. Nitriles are susceptible to hydration, forming primary amides (and eventually carboxylic acids) under both strongly acidic and basic aqueous conditions. This process is highly temperature-dependent and accelerates rapidly during exothermic quenching[4].

G Start 2-(1-methyl-1H-pyrazol-4-yl) propanenitrile (Chiral) Base Basic Aqueous Workup (OH-, CO3 2-) Start->Base Deprotonation Acid Strong Acidic Workup (H+ / H2O) Start->Acid Hydration Intermediate Planar Enolate / Ketenimine Intermediate Base->Intermediate Amide Primary Amide (Hydration Byproduct) Base->Amide Hydration Acid->Amide Racemate Racemization (Loss of ee%) Intermediate->Racemate Reprotonation

Mechanistic pathways of base-catalyzed racemization and hydrolysis during workup.

Troubleshooting Matrix

Use this diagnostic matrix to identify and resolve specific analytical symptoms observed post-workup.

Observed SymptomAnalytical EvidenceRoot CauseCorrective Action
Loss of Chirality Chiral HPLC shows decreased enantiomeric excess (ee%) vs. in-process control.Base-catalyzed deprotonation of the α -carbon during the aqueous wash[3].Replace carbonate/hydroxide washes with a mild pH 6.5–7.0 phosphate buffer.
Amide Formation LC-MS shows a [M+18]+ peak; a new, highly polar spot appears on TLC.Nitrile hydration triggered by an exothermic quench or extreme pH[4].Pre-cool quench solutions to 0–5 °C; strictly avoid strong acids/bases.
Poor Mass Recovery Product remains trapped in the aqueous phase.High aqueous solubility of the hydrogen-bonding pyrazole moiety[1].Saturate the aqueous layer with NaCl; extract with a more polar solvent (e.g., EtOAc).
Thermal Degradation Product darkens; baseline drift observed on HPLC.Overheating during solvent evaporation in the presence of trace salts.Keep rotary evaporator bath < 35 °C; ensure complete phase separation before drying.

Self-Validating Experimental Protocol

A robust protocol must prove its own efficacy. The following step-by-step methodology incorporates built-in validation steps to ensure that your stereocenter remains intact from the reactor to the flask.

Step 1: Pre-Quench Baseline Validation

  • Action: Withdraw a 50 µL aliquot of the active reaction mixture. Quench it immediately into 1 mL of cold pH 6.8 phosphate buffer. Extract with 1 mL of MTBE, evaporate the organic layer, and analyze via Chiral HPLC.

  • Causality: This establishes the true in-reaction ee%. If your final isolated product has a lower ee% than this baseline, the degradation is definitively occurring during your workup, not your reaction.

Step 2: Thermal Modulation

  • Action: Cool the bulk reaction mixture to strictly 0–5 °C using an ice-water bath before initiating the quench.

  • Causality: Lowering the temperature exponentially decreases the kinetic rate constants for both nitrile hydration and base-catalyzed α -deprotonation.

Step 3: Buffered Quenching

  • Action: Slowly transfer the reaction mixture into a vigorously stirred, pre-cooled (5 °C) solution of 1M Ammonium Chloride ( NH4​Cl ) or 0.5M Sodium Phosphate buffer (pH 6.5–7.0).

  • Causality: Mild buffers neutralize reaction components without allowing the localized pH to spike into the basic regime (>8) where the α -proton becomes labile[2].

Step 4: Rapid Biphasic Extraction

  • Action: Add a moderately polar extraction solvent (e.g., MTBE or Ethyl Acetate). Stir vigorously for exactly 5 minutes, then allow phase separation for no more than 10 minutes.

  • Causality: Minimizing the residence time of the product in the aqueous biphasic system prevents prolonged exposure to hydrolytic conditions[4].

Step 5: Neutral Brine Wash

  • Action: Wash the combined organic layers with a neutral, saturated NaCl solution (brine).

  • Causality: Brine removes residual water and inorganic salts from the organic phase, preventing localized pH spikes during the concentration phase.

Step 6: Low-Temperature Concentration

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate on a rotary evaporator with the water bath set strictly below 35 °C.

  • Causality: Thermal stress in the presence of trace water can trigger thermal racemization or retro-aldol-like degradation pathways.

W S1 1. Pre-Quench Sampling (Establish Baseline ee%) S2 2. Temp Control (Cool to 0-5°C) S1->S2 S3 3. Buffered Quench (pH 6.5-7.0 Buffer) S2->S3 S4 4. Rapid Extraction (MTBE/EtOAc, < 15 mins) S3->S4 S5 5. Neutral Brine Wash (Remove Trace Salts) S4->S5 S6 6. Low-Temp Evaporation (Water Bath < 35°C) S5->S6

Optimized step-by-step workup workflow to prevent degradation and racemization.

Frequently Asked Questions (FAQs)

Q: Can I use saturated sodium bicarbonate ( NaHCO3​ ) for the final wash to remove trace acids? A: No. While NaHCO3​ is widely considered a "mild" base, its aqueous pH is typically around 8.3. Because the α -proton of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is highly activated by both the cyano and pyrazole groups, even mild bases can initiate enolization and subsequent racemization over time[2]. Always use a strictly neutral buffer (pH 6.5–7.0).

Q: Why do I see a mass increase of +18 Da in my LC-MS after workup? A: A +18 Da mass shift indicates the hydration of the propanenitrile group to a primary amide ( −CN→−CONH2​ ). This is a classic degradation pathway for nitriles exposed to aqueous acids or bases, especially if the quench is exothermic[4]. To prevent this, strictly maintain the internal temperature below 5 °C during the quench.

Q: How does the 1-methyl group on the pyrazole affect the workup? A: The 1-methyl group prevents unwanted N-alkylation or N-oxidation that might otherwise occur on an unprotected pyrazole during synthesis. However, the pyrazole ring still retains significant hydrogen-bonding capability, which can lead to emulsion formation or product loss in the aqueous layer. Sating the aqueous layer with salt (brine) is highly recommended to force the product into the organic phase[1].

References

  • [2] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.2

  • [4] Polymer-Supported α-Aminonitriles: Alkylation Reactions and Carbonyl Compound Cleavage. ResearchGate.4

  • [1] Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. PMC (NIH). 1

  • [3] WO2023223253A1 - Process for preparation of ruxolitinib. Google Patents. 3

Sources

Reference Data & Comparative Studies

Validation

The Classical Knorr Condensation: The Baseline Approach

Architecting the Pyrazole Core: A Comparative Guide to Regioselective Synthesis Routes Introduction Pyrazoles are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of blockbuster drugs like Cel...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting the Pyrazole Core: A Comparative Guide to Regioselective Synthesis Routes

Introduction Pyrazoles are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of blockbuster drugs like Celecoxib, Sildenafil, and Rimonabant[1]. As a Senior Application Scientist, I frequently consult on route scouting for substituted pyrazoles. The central challenge in synthesizing these heterocycles is rarely the formation of the ring itself, but rather achieving absolute regiocontrol when decorating the 1-, 3-, 4-, and 5-positions[2].

This guide critically evaluates three distinct synthetic paradigms: the classical Knorr condensation, 1,3-dipolar cycloadditions, and modern transition-metal-catalyzed multicomponent couplings. We will dissect the mechanistic causality behind their performance, provide self-validating protocols for each, and benchmark their experimental metrics.

Mechanism & Causality The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines remains the most industrially scaled route due to the commercial availability of starting materials[2]. However, its fatal flaw is poor regioselectivity. When an asymmetrical 1,3-diketone reacts with a monosubstituted hydrazine (e.g., phenylhydrazine), the two nitrogen nucleophiles (the primary -NH2 and secondary -NHR) compete for the two distinct electrophilic carbonyl carbons. Because the difference in electrophilicity between the two carbonyls is often marginal, the reaction typically yields a nearly 1:1 mixture of 3,5-disubstituted regioisomers, necessitating tedious downstream purification[1][2].

Experimental Protocol: Synthesis of 3,5-Disubstituted-1-phenylpyrazole Self-Validating System: The reaction progress is easily monitored by the disappearance of the UV-active diketone on TLC.

  • Preparation: Dissolve 10.0 mmol of the asymmetrical 1,3-diketone in 20 mL of ethanol.

  • Addition: Add 10.5 mmol of phenylhydrazine dropwise at 0 °C to control the initial exothermic hydrazone formation.

  • Cyclization: Introduce a catalytic amount of acid (e.g., 1 mol% p-TsOH) and reflux the mixture for 2–4 hours to drive cyclodehydration[2].

  • Validation & Isolation: Quench with saturated NaHCO3, extract with EtOAc, and concentrate. The crude NMR will typically reveal a mixture of regioisomers requiring separation via fractional crystallization or silica gel chromatography.

1,3-Dipolar Cycloaddition: Precision through Orbital Control

Mechanism & Causality To circumvent the regioselectivity issues of the Knorr synthesis, [3+2] cycloadditions utilizing dipoles and dipolarophiles offer superior control[3]. A highly effective modern iteration is the reaction of N-monosubstituted hydrazones with nitroolefins[4][5]. The absolute regiocontrol here is dictated by Frontier Molecular Orbital (FMO) interactions. The hydrazone tautomerizes to an azomethine imine intermediate; its HOMO interacts exclusively with the LUMO of the highly electrophilic nitroolefin. This forms a nitropyrazolidine intermediate that subsequently undergoes air oxidation and elimination of HNO2 to yield the aromatized pyrazole[4][6].

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Nitroolefins Self-Validating System: The elimination of HNO2 is the driving force for aromatization. The reaction is complete when the deep red color of the nitropyrazolidine intermediate fades to a pale yellow[4].

  • Preparation: Combine 1.0 mmol of N-phenylhydrazone and 1.2 mmol of nitroolefin in 5 mL of methanol. Protic solvents are critical here as they stabilize the polarized transition state[4].

  • Activation: Add 20 mol% of acetic acid to promote hydrazone tautomerization.

  • Reaction: Stir at 60 °C for 4–6 hours under an open atmosphere (ambient oxygen assists in the oxidation step).

  • Validation & Isolation: Concentrate the solvent in vacuo and purify via short-pad silica gel chromatography. This route routinely delivers >95:5 regioselectivity[4].

Transition-Metal Catalyzed Multicomponent Coupling: Late-Stage Complexity

Mechanism & Causality Modern approaches utilize Pd- or Cu-catalysis to assemble the pyrazole core from simpler, highly functionalized precursors in a single pot[7]. A prime example is the sequential acyl-Sonogashira coupling followed by cyclization. An acid chloride and a terminal alkyne are coupled to form an α,β-alkynic ketone (ynone) in situ. When a monosubstituted hydrazine is introduced, the primary amine (-NH2) exclusively attacks the highly electrophilic β-carbon (Michael addition), while the secondary amine (-NHR) condenses with the carbonyl[7]. This distinct electronic differentiation guarantees >99:1 regioselectivity.

Experimental Protocol: Pd-Catalyzed One-Pot Synthesis Self-Validating System: The biphasic nature of the PEG-400/water solvent system allows for visual confirmation of phase separation during extraction, ensuring the heavy metal catalyst remains trapped in the aqueous phase[7].

  • Coupling: In a Schlenk tube, add 1.0 mmol acid chloride, 1.2 mmol terminal alkyne, 2 mol% Pd(PPh3)2Cl2, and 2.0 equiv of Et3N in 5 mL of PEG-400/H2O[7]. Stir at room temperature for 2 hours.

  • Cyclization: Once ynone formation is confirmed via GC-MS, add 1.2 mmol of arylhydrazine directly to the pot.

  • Heating: Elevate the temperature to 80 °C for 3 hours to drive the cyclocondensation.

  • Validation & Isolation: Extract the organic product with diethyl ether. The Pd nanoparticles remain in the PEG-400/water layer and can be recycled up to five times[7].

Quantitative Performance Comparison

To facilitate route selection, the following table summarizes the experimental metrics of the three methodologies based on standardized syntheses of 1,3,5-trisubstituted pyrazoles.

MetricClassical Knorr Condensation1,3-Dipolar CycloadditionPd-Catalyzed Multicomponent
Typical Yield 60 - 85% (Combined isomers)75 - 90%80 - 92%
Regioselectivity Poor (~1:1 to 3:1)Excellent (>95:5)Absolute (>99:1)
Reaction Time 2 - 4 hours4 - 6 hours5 hours (2 steps, 1 pot)
E-Factor (Est.) Low (5 - 10)Medium (15 - 20)Medium (10 - 15, recyclable)
Key Limitation Tedious downstream purificationRequires specific dipolarophilesHigh initial catalyst cost

Strategic Workflows and Mechanistic Pathways

G Start Substituted Pyrazole Target Knorr Knorr Condensation (1,3-Diketone + Hydrazine) Start->Knorr Symmetrical targets or simple alkyls Cyclo 1,3-Dipolar Cycloaddition (Hydrazone + Nitroolefin) Start->Cyclo High regiocontrol needed, specific substitutions Metal Metal-Catalyzed Multicomponent (Acid Chloride + Alkyne + Hydrazine) Start->Metal Complex, late-stage functionalization Knorr_Result Fast, Cheap Poor Regioselectivity (1:1) Knorr->Knorr_Result Cyclo_Result High Regioselectivity (>95:5) Limited Substrate Scope Cyclo->Cyclo_Result Metal_Result Absolute Regiocontrol (>99:1) High Catalyst Cost Metal->Metal_Result

Figure 1: Strategic decision tree for selecting pyrazole synthesis routes by target complexity.

Mechanism A Acid Chloride + Terminal Alkyne B [Pd] Catalyst Acyl-Sonogashira A->B C Ynone Intermediate (Highly Polarized) B->C - HCl D Arylhydrazine Addition C->D Michael Addition at β-carbon E Regiopure Pyrazole D->E Cyclodehydration (- H2O)

Figure 2: Mechanistic pathway of Pd-catalyzed multicomponent pyrazole synthesis for regiocontrol.

References

  • Ameziane El Hassani, I., et al. (2023).
  • Deng, X., & Mani, N. S. (2006). "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis." Organic Letters.
  • Thirukovela, N. S., et al. (2019). "One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization.
  • Ansari, A., et al. (2022).

Sources

Comparative

A Comparative Analysis of JAK Inhibition: Ruxolitinib versus a Pyrazole-Core Propanenitrile Analog

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in JAK-STAT Pathway Modulation For Researchers, Scientists, and Drug Development Professionals Introduction: From a Core Scaffold t...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in JAK-STAT Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Core Scaffold to a Potent Therapeutic

In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes represents a pivotal node in cytokine and growth factor signaling.[1][2] Dysregulation of the JAK-STAT pathway is a known driver of various myeloproliferative neoplasms and inflammatory diseases.[1][3] Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, has emerged as a cornerstone in the treatment of intermediate or high-risk myelofibrosis and polycythemia vera.[1][4][5] Its chemical structure, (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, is the result of extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.[6]

This guide provides a comparative analysis of the biological activity of Ruxolitinib against a structurally related, yet simplified, pyrazole-containing compound: 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile. While specific biological data for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is not extensively available in public literature, its core structure, shared with Ruxolitinib, serves as an excellent starting point for understanding the principles of structure-activity relationships (SAR) in the context of JAK inhibition. We will explore the foundational role of the pyrazole-propanenitrile scaffold and elucidate how the additional chemical moieties in Ruxolitinib contribute to its potent and selective biological activity. This comparative framework will provide valuable insights for researchers engaged in the design and development of novel kinase inhibitors.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines and growth factors.[7][8][9] This pathway is integral to hematopoiesis, immune regulation, and inflammation.[1][10] The core components of this pathway are the JAKs (JAK1, JAK2, JAK3, and Tyk2) and the Signal Transducers and Activators of Transcription (STATs).[7]

The process begins with the binding of a cytokine to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[11] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[7][11]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation JAK->JAK pSTAT p-STAT Dimer STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene Gene Transcription DNA->Gene 7. Gene Regulation

Figure 2. Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes are purified.

    • A suitable peptide substrate for the kinase reaction is prepared.

    • Test compounds (Ruxolitinib and 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile) are serially diluted in DMSO.

  • Kinase Reaction:

    • The kinase reaction is set up in a multi-well plate by combining the purified JAK enzyme, peptide substrate, and varying concentrations of the test compound in a reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Detection:

    • The extent of substrate phosphorylation is quantified. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo assay that measures the amount of ADP produced. [12][13]

  • Data Analysis:

    • The signal from each well is measured, and the percent inhibition of kinase activity is calculated relative to a vehicle control (DMSO).

    • The data is plotted as percent inhibition versus the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.

Cell-Based STAT Phosphorylation Assay

This assay assesses the ability of a compound to inhibit JAK-mediated signaling within a cellular context by measuring the phosphorylation of downstream STAT proteins. [14][15] Objective: To determine the cellular potency of the test compounds in inhibiting cytokine-induced STAT phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • A cytokine-responsive cell line (e.g., a human cell line expressing the erythropoietin receptor) is cultured.

    • Cells are pre-incubated with serial dilutions of the test compounds for a defined period.

  • Cytokine Stimulation:

    • The cells are then stimulated with a specific cytokine (e.g., erythropoietin or IL-6) to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Analysis:

    • Following stimulation, the cells are lysed to extract proteins.

    • The levels of phosphorylated STAT (pSTAT) and total STAT are measured using techniques such as Western blotting or a flow cytometry-based phospho-flow assay.

  • Data Analysis:

    • The ratio of pSTAT to total STAT is calculated for each treatment condition.

    • The percent inhibition of STAT phosphorylation is determined relative to the cytokine-stimulated control.

    • An IC50 value for the inhibition of cellular STAT phosphorylation is calculated.

In Vivo Models of Myelofibrosis

To evaluate the in vivo efficacy of a potential therapeutic agent, murine models of myelofibrosis are often employed. [16] Objective: To assess the ability of the test compound to reduce splenomegaly, bone marrow fibrosis, and circulating inflammatory cytokines in a mouse model of myelofibrosis.

Step-by-Step Methodology:

  • Model Induction:

    • Myelofibrosis can be induced in mice through various methods, including transplantation of bone marrow cells transduced with a retrovirus expressing the JAK2V617F mutation or by overexpressing thrombopoietin (TPO). [16][17]

  • Compound Administration:

    • Once the disease phenotype is established (e.g., splenomegaly, elevated white blood cell counts), the mice are treated with the test compound or a vehicle control, typically via oral gavage.

  • Efficacy Assessment:

    • Spleen Size and Weight: Spleen size is monitored throughout the study, and spleen weight is measured at the end of the study.

    • Hematological Parameters: Complete blood counts are performed to assess red blood cells, white blood cells, and platelets.

    • Bone Marrow Fibrosis: Bone marrow sections are stained with reticulin to assess the degree of fibrosis.

    • Cytokine Levels: Plasma levels of inflammatory cytokines are measured using multiplex assays.

  • Data Analysis:

    • The effects of the test compound on the various disease parameters are compared to the vehicle-treated group to determine in vivo efficacy.

Conclusion: The Importance of a Holistic Approach to Drug Discovery

The comparative analysis of Ruxolitinib and the hypothetical pyrazole-core analog, 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, underscores the critical importance of a multi-faceted approach in modern drug discovery. While a simple core scaffold may provide a starting point, the journey to a clinically effective therapeutic involves meticulous optimization of potency, selectivity, and pharmacokinetic properties. The pyrrolopyrimidine and cyclopentyl moieties of Ruxolitinib are not mere appendages; they are the result of a deep understanding of the target's structure and the principles of medicinal chemistry.

For researchers in the field, this guide highlights the necessity of employing a suite of robust in vitro, cell-based, and in vivo assays to thoroughly characterize potential drug candidates. By understanding the structure-activity relationships and the nuances of the underlying biology, the scientific community can continue to develop novel and more effective therapies for diseases driven by dysregulated kinase signaling.

References

  • Vertex AI Search. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling.
  • Wikipedia. Ruxolitinib. Available from: [Link]

  • Wikipedia. JAK-STAT signaling pathway. Available from: [Link]

  • Grivennikov SI, et al. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology. 2011;7(5):609-621. Available from: [Link]

  • Yacoub A, et al. Ruxolitinib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]

  • Xin P, et al. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. 2023;14:1143162. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of action of Ruxolitinib Phosphate?. Available from: [Link]

  • Pawar A, et al. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. Clinical Drug Investigation. 2020;40(4):285-296. Available from: [Link]

  • Massive Bio. Ruxolitinib Phosphate. Available from: [Link]

  • MDPI. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. Available from: [Link]

  • Jakafi® (ruxolitinib). Mechanism of action. Available from: [Link]

  • Elabscience. JAK-STAT Signaling Pathway. Available from: [Link]

  • Aaronson DS, et al. The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. 2010;2(1):a002802. Available from: [Link]

  • Creative Diagnostics. JAK-STAT Signaling Pathway. Available from: [Link]

  • BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. Available from: [Link]

  • Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. Available from: [Link]

  • ASH Publications. A Novel in-Vivo Model of Human Myelofibrosis Based on Transplantation of Thrombopoietin Overexpressing CD34+ Cells into Humanized Bone Marrows in NSG Mice Recapitulates Key Disease Hallmarks. Blood. 2024;144(Supplement 1):1757. Available from: [Link]

  • Frontiers. Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Available from: [Link]

  • Williams WV, et al. The Discovery and Development of Ruxolitinib for the Treatment of Myelofibrosis. In: Successful Drug Discovery. Wiley; 2014. Available from: [Link]

  • Oxford Academic. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology. 2024;63(2):438-450. Available from: [Link]

  • MDPI. Murine Models of Myelofibrosis. Available from: [Link]

  • Frontiers. Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis. Available from: [Link]

  • Oxford Academic. Real-world comparative study of the efficacy of Janus kinase inhibitors in patients with rheumatoid arthritis: the ANSWER cohort study. Rheumatology. 2023;62(11):3685-3694. Available from: [Link]

  • ASH Publications. Modelling Myelofibrosis in Vivo: Success With NSG-S. The Hematologist. 2022;19(1). Available from: [Link]

  • NIH. In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. 2012;821:215-226. Available from: [Link]

  • PubMed. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings. Available from: [Link]

  • NIH. Investigational drugs in early phase trials for myelofibrosis. Journal of Hematology & Oncology. 2024;17(1):1. Available from: [Link]

  • YouTube. Finding novel targets for myelofibrosis from animal models. Available from: [Link]

  • NIH. JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology. 2024;15:1468161. Available from: [Link]

  • Dove Medical Press. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. Available from: [Link]

  • NIH. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Scientific Reports. 2021;11(1):1234. Available from: [Link]

  • ResearchGate. (PDF) Ruxolitinib binding to human serum albumin: bioinformatics, biochemical and functional characterization in JAK2V617F+ cell models. Available from: [Link]

  • Google Patents. RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS.
  • ScienceDirect. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available from: [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • NIH. Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. 2013;21(16):4555-4577. Available from: [Link]

  • ResearchGate. JAK Inhibition with Ruxolitinib versus Best Available Therapy for Myelofibrosis. Available from: [Link]

  • PubMed. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. Available from: [Link]

Sources

Validation

Head-to-Head Comparison of Pyrazole Synthesis Catalysts: From Classical Acids to Green Nanomaterials

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, quantitative performance benchmarking, and self-validating experimental protocols. Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, quantitative performance benchmarking, and self-validating experimental protocols.

Introduction & Mechanistic Context

The pyrazole ring is a privileged aza-heterocycle scaffold deeply embedded in modern pharmacophores, serving as the core structural motif in blockbuster drugs such as celecoxib, sildenafil, and ruxolitinib[1]. Historically, the construction of this five-membered ring relied on the classical Knorr synthesis—a condensation between 1,3-dicarbonyl compounds and hydrazines[2]. While effective, traditional Knorr protocols often utilize harsh, homogeneous acid catalysts (e.g., p-TSA, H2​SO4​ ) that suffer from poor atom economy, generate toxic waste, and complicate product isolation[2].

In modern drug discovery, the paradigm has shifted toward Multicomponent Reactions (MCRs) and Green Catalysis [3]. MCRs allow for the rapid, one-pot assembly of highly functionalized pyrazoles (such as pyrano[2,3-c]pyrazoles) from simple precursors, minimizing intermediate purification steps[3]. To facilitate these complex cascade reactions, a new generation of heterogeneous catalysts—ranging from solid acid resins to magnetic nanoparticles—has been developed.

As an application scientist, selecting the right catalyst requires balancing Lewis/Brønsted acidity, steric accessibility, and downstream recovery.

G cluster_0 Classical Knorr Synthesis cluster_1 Modern Multicomponent Reaction (MCR) A1 1,3-Dicarbonyl + Hydrazine A2 Hydrazone Intermediate A1->A2 Acid Catalyst (Activation) A3 Pyrazole Core A2->A3 Cyclization & Dehydration B1 Aldehyde + Malononitrile + β-Ketoester + Hydrazine B2 Knoevenagel / Michael Intermediates B1->B2 Nanocatalyst (Lewis/Brønsted Sites) B3 Pyrano[2,3-c]pyrazole B2->B3 Cascade Cyclization

Fig 1. Mechanistic pathways of classical Knorr synthesis vs. modern multicomponent reactions.

Head-to-Head Catalyst Comparison

To objectively evaluate catalyst performance, we must analyze reaction kinetics, yield, environmental impact (E-factor), and recyclability. Below is a comparative analysis of three major catalyst classes used in contemporary pyrazole synthesis.

A. Solid Acid Resins (e.g., Amberlyst-70)

Mechanism & Causality: Amberlyst-70 is a macroreticular polymer resin functionalized with sulfonic acid groups. Unlike zeolites (e.g., H-ZSM5), which often suffer from pore diffusion limitations when reacting with bulky dicarbonyls (yielding only 25–30% pyrazole), Amberlyst-70 provides highly accessible Brønsted acid sites[4]. This allows it to efficiently protonate the carbonyl oxygen, accelerating hydrazine attack in purely aqueous media at room temperature[4]. Best For: Aqueous Knorr syntheses of simple substituted pyrazoles.

B. Magnetic Nanoparticles (e.g., Fe3​O4​ )

Mechanism & Causality: Bare or functionalized Fe3​O4​ nanoparticles act as potent Lewis acids. The Fe3+ sites coordinate with the carbonyl oxygen of aldehydes, drastically lowering the activation energy for the initial Knoevenagel condensation with malononitrile in MCRs[5]. Furthermore, their superparamagnetic nature allows for instantaneous separation via an external magnetic field, bypassing tedious filtration and minimizing product loss[5]. Best For: Four-component MCRs (e.g., pyrano[2,3-c]pyrazoles) where rapid catalyst recovery is critical.

C. Doped Core-Shell Metal Oxides (e.g., Ag/La-ZnO)

Mechanism & Causality: Modifying ZnO with Lanthanum ( La ) introduces oxygen vacancies, while a Silver ( Ag ) coating enhances the surface-area-to-volume ratio and facilitates rapid electron transfer[6]. In comparative studies, increasing the Ag/La-ZnO catalyst loading from 30 mg to 120 mg reduced the reaction time of a four-component pyrazole synthesis from 60 minutes down to just 10 minutes, pushing yields to 94% under solvent-free grinding conditions[6]. Best For: Solvent-free, mechanochemical (grinding) synthesis of complex pyrazole derivatives.

Quantitative Performance Matrix
Catalyst SystemReaction TypeConditionsTimeYieldRecyclabilityRef
p-TSA (Homogeneous) Knorr CondensationReflux / Organic Solvent2–4 h75–85%None (Lost in workup)[2]
Amberlyst-70 Knorr CondensationRoom Temp / H2​O 15 min94%High (5+ cycles)[4]
Fe3​O4​ Nanoparticles 4-Component MCRRoom Temp / Solvent-free15 min94%High (Magnetic)[5]
Ag/La-ZnO Core-Shell 4-Component MCRRoom Temp / Grinding10 min94%High (Filtration)[6]
CuFe2​O4​ 4-Component MCR60 °C / H2​O 4 h>90%High (Magnetic)[3]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Monitoring steps are built-in to confirm intermediate formation and catalyst efficacy.

Protocol A: Aqueous Synthesis of Pyrazoles using Amberlyst-70[4]

This protocol demonstrates the superiority of solid acids in replacing toxic homogeneous acids.

  • Reaction Setup: In a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol) and phenylhydrazine (1.0 mmol) to 5 mL of distilled water.

  • Catalyst Addition: Add 50 mg of Amberlyst-70 resin to the suspension. Scientific Rationale: The macroreticular structure of Amberlyst-70 prevents the hydrophobic starting materials from phase-separating, acting as both an acid catalyst and a phase-transfer interface.

  • Execution: Stir the mixture at room temperature ( 25∘C ).

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate, 8:2). Complete consumption of the dicarbonyl should be observed within 15–30 minutes[4].

  • Isolation: Filter the mixture to recover the Amberlyst-70 catalyst. Extract the aqueous filtrate with ethyl acetate ( 2×10 mL), dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure to yield the pure pyrazole.

  • Catalyst Regeneration: Wash the recovered resin with ethanol and dry at 60∘C for use in subsequent cycles (maintains >90% yield for up to 5 cycles)[4].

Protocol B: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using Fe3​O4​ [5]

This protocol highlights the operational elegance of magnetic nanocatalysts in MCRs.

  • Reaction Setup: In a 25 mL flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).

  • Catalyst Addition: Introduce 20 mg of Fe3​O4​ nanoparticles. Do not add solvent (or use minimal water/ethanol if viscosity hinders stirring).

  • Execution: Stir the mixture at room temperature for 15 minutes. The reaction is highly exothermic; the Fe3+ Lewis acid sites rapidly drive the cascade Knoevenagel-Michael-Cyclization sequence[5].

  • Isolation via Magnetism: Add 5 mL of hot ethanol to dissolve the crude organic product. Apply an external neodymium magnet to the wall of the flask. The Fe3​O4​ nanoparticles will instantly aggregate against the glass.

  • Decantation: Decant the clear ethanolic solution containing the product.

  • Purification: Allow the ethanolic solution to cool, prompting the crystallization of the pure pyrano[2,3-c]pyrazole.

Workflow Step1 1. Reaction Setup Reagents + Fe3O4 NPs Step2 2. Catalysis Room Temp / Solvent-Free Step1->Step2 Step3 3. Separation External Magnetic Field Step2->Step3 Step4 4. Isolation Decantation & Purification Step3->Step4 Step5 5. Regeneration Wash (EtOH) & Dry Step3->Step5 Catalyst Recovery Step5->Step1 Next Cycle (Up to 5x)

Fig 2. Experimental workflow for the magnetic recovery and recycling of Fe3O4 nanocatalysts.

Conclusion & Catalyst Selection Matrix

The synthesis of pyrazoles has successfully transitioned from environmentally taxing homogeneous catalysis to highly efficient, heterogeneous green methodologies.

  • For traditional bi-component Knorr syntheses , Amberlyst-70 is the undisputed champion, outperforming zeolites due to its superior substrate accessibility and enabling purely aqueous reactions[4].

  • For complex multicomponent syntheses targeting highly functionalized pharmacophores, magnetic nanoparticles ( Fe3​O4​ ) and doped core-shell oxides (Ag/La-ZnO) offer unmatched kinetic acceleration and operational simplicity[5][6]. The ability to magnetically recover Fe3​O4​ effectively reduces the process E-factor to near zero, making it highly attractive for scalable pharmaceutical manufacturing.

References

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs ResearchGate URL:[Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst Taylor & Francis URL:[Link]

  • Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4 OICC Press URL:[Link]

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4 H -pyrano[2,3- c ] pyrazoles RSC Publishing URL:[Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions PMC (NIH) URL:[Link]

Sources

Comparative

Comparative Guide: Evaluating the Anti-Inflammatory Efficacy of Dual COX/5-LOX Inhibition (Licofelone) vs. Selective COX-2 Inhibition (Celecoxib)

As drug development professionals and researchers, we constantly navigate the delicate balance between therapeutic efficacy and systemic safety. For decades, the non-steroidal anti-inflammatory drug (NSAID) landscape was...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers, we constantly navigate the delicate balance between therapeutic efficacy and systemic safety. For decades, the non-steroidal anti-inflammatory drug (NSAID) landscape was dominated by the pursuit of cyclooxygenase-2 (COX-2) selectivity to mitigate the gastrointestinal (GI) toxicity associated with non-selective COX-1/COX-2 inhibitors. Celecoxib stands as the gold standard in this class, exerting potent anti-inflammatory effects by selectively blocking COX-2[1].

However, selective COX-2 inhibition introduces a mechanistic bottleneck: the shunting of arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway[2]. This diversion increases the production of pro-inflammatory and gastro-damaging leukotrienes, which can offset GI benefits and elevate cardiovascular risks[3]. To overcome this, dual COX/5-LOX inhibitors like Licofelone have emerged. By competitively inhibiting both pathways, Licofelone offers a comprehensive blockade of inflammatory mediators while maintaining a highly favorable safety profile[2].

This guide objectively compares the mechanistic, in vitro, and in vivo performance of Celecoxib versus Licofelone, providing self-validating experimental protocols to support your preclinical assay designs.

Mechanistic Framework: The Arachidonic Acid Cascade

To understand the divergent clinical profiles of these compounds, we must first map their interventions within the arachidonic acid cascade. Celecoxib selectively targets the slightly larger active site of COX-2 via its bulky sulfonamide group, preventing the synthesis of prostaglandin E2 (PGE2)[1]. Licofelone, conversely, acts as a balanced substrate analogue, simultaneously neutralizing both COX-1/2 and 5-LOX enzymes[2].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PG Prostaglandins (Inflammation & Pain) COX->PG LT Leukotrienes (GI Damage & Bronchoconstriction) LOX->LT Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX Licofelone Licofelone (Dual COX/5-LOX Inhibitor) Licofelone->COX Licofelone->LOX

Caption: Divergent mechanisms of Celecoxib (COX-2 selectivity) vs. Licofelone (Dual COX/5-LOX inhibition).

In Vitro Efficacy: Enzyme Inhibition Profiles

Quantitative enzymatic assays reveal the stark difference in selectivity between the two compounds. Celecoxib demonstrates profound selectivity for COX-2 (IC50 ~40 nM) over COX-1 (IC50 ~15 µM)[1][4]. In contrast, Licofelone exhibits a balanced, sub-micromolar inhibitory profile across COX-1, COX-2, and 5-LOX, ensuring no single pathway is disproportionately upregulated[3].

Table 1: Comparative In Vitro Inhibitory Activity
Target EnzymeCelecoxib IC50Licofelone IC50Significance
COX-1 ~15 µM[1]~0.21 µMCelecoxib spares COX-1; Licofelone inhibits it but offsets GI toxicity via 5-LOX blockade.
COX-2 40 nM[4]~0.21 µMBoth compounds potently suppress inflammation-driving prostaglandins.
5-LOX >100 µM (Inactive)~0.18 µMLicofelone uniquely prevents leukotriene-mediated mucosal and vascular damage.
Experimental Protocol: In Vitro COX-1/COX-2 PGE2 Inhibition Assay

To validate these IC50 values in your own laboratory, the following Enzyme Immunoassay (EIA) protocol provides a self-validating system for quantifying PGE2 suppression[5].

Rationale & Causality: We utilize a competitive EIA rather than direct absorbance because lipid mediators like PGE2 are produced in trace amounts and lack distinct chromophores. Pre-incubating the enzyme with the inhibitor before adding the substrate is a critical causal step; it allows time-dependent, slow-binding inhibitors (like Celecoxib) to induce necessary conformational changes in the COX-2 active site prior to substrate competition[1].

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl assay buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Pre-Incubation: Dispense 10 µL of serial dilutions of Celecoxib or Licofelone (in DMSO) into the reaction wells. Add the COX enzymes and pre-incubate at 37°C for 15 minutes. Causality: Establishes steady-state enzyme-inhibitor binding.

  • Reaction Initiation: Add 10 µM of arachidonic acid to all wells to initiate prostaglandin synthesis[4]. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Add 1 M hydrochloric acid (HCl) or stannous chloride to immediately denature the enzyme and stabilize the PGH2 intermediate, reducing it entirely to PGE2.

  • Quantification: Transfer the reaction mixture to a competitive EIA plate pre-coated with anti-PGE2 antibodies. Add the PGE2-acetylcholinesterase tracer. Read absorbance at 412 nm.

  • Data Analysis: Calculate the % inhibition relative to the vehicle control. Plot against the log-concentration of the drug to derive the IC50 using non-linear regression.

In Vivo Anti-Inflammatory Activity: Preclinical Translation

While in vitro data confirms target engagement, in vivo models are required to assess systemic efficacy, pharmacokinetics, and tissue penetration. The Carrageenan-Induced Paw Edema Model in rats is the gold standard for evaluating acute anti-inflammatory activity[2].

Table 2: Comparative In Vivo Efficacy (Carrageenan-Induced Paw Edema)
CompoundMechanism of ActionED50 (mg/kg, p.o.)
Celecoxib Selective COX-2 Inhibition~10.8
Licofelone Dual COX/5-LOX Inhibition11.22 - 27.07[6]

Note: Despite Licofelone having a slightly higher ED50 in some models, its dual mechanism provides superior protection against the gastric ulceration typically seen at high doses of traditional NSAIDs[2].

Workflow Step1 1. Basal Paw Volume Measurement (Plethysmometer) Step2 2. Oral Administration (Licofelone vs Celecoxib) Step1->Step2 Step3 3. Subplantar Injection (1% Carrageenan) Step2->Step3 Step4 4. Time-Course Volume Measurement (1-6 Hours) Step3->Step4 Step5 5. Calculate % Inhibition of Edema Step4->Step5

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema in vivo model.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

Rationale & Causality: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is driven by COX-2-derived prostaglandins and 5-LOX-derived leukotrienes. Measuring paw volume via a plethysmometer (fluid displacement) ensures objective, volumetric quantification of edema rather than relying on subjective visual scoring.

  • Animal Preparation: Fast adult Wistar rats (150-200g) overnight (12-18 hours) with water ad libitum. Causality: Fasting ensures uniform gastric emptying and consistent oral drug absorption.

  • Basal Measurement: Submerge the right hind paw of each rat into a digital plethysmometer up to the lateral malleolus. Record the exact basal fluid displacement volume (V0).

  • Dosing: Administer Celecoxib, Licofelone, or vehicle (e.g., 0.5% methylcellulose) via oral gavage.

  • Induction of Inflammation: Exactly 1 hour post-dosing, inject 0.1 mL of a 1% w/v λ-carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw[2].

  • Time-Course Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours post-injection.

  • Efficacy Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt_drug - V0_drug) / (Vt_control - V0_control)] × 100.

Conclusion

For drug development professionals, the choice between selective COX-2 inhibition and dual COX/5-LOX inhibition dictates both the efficacy and the adverse event profile of the therapeutic candidate. While Celecoxib provides highly potent, targeted suppression of prostaglandins[5], Licofelone's ability to simultaneously halt the leukotriene pathway prevents the arachidonic acid shunting effect[2][3]. This dual mechanism not only matches the acute anti-inflammatory potency of Celecoxib in vivo[6] but also represents a structurally rational approach to minimizing gastrointestinal and cardiovascular liabilities in chronic inflammatory conditions.

References

  • Anti‐inflammatory effect of licofelone against various inflammatory challenges - ResearchGate. Available at: [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC. Available at: [Link]

Sources

Validation

Benchmarking the Purity of Commercial 2-(1-Methyl-1H-pyrazol-4-yl)propanenitrile: A Comprehensive Analytical Guide

The Causality of Purity in Pyrazole-Nitrile Intermediates The compound 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1249609-23-1)[1][2] is a critical small-molecule building block utilized extensively in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

The Causality of Purity in Pyrazole-Nitrile Intermediates

The compound 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1249609-23-1)[1][2] is a critical small-molecule building block utilized extensively in the synthesis of advanced pharmaceutical candidates. It is particularly valuable in the development of drugs targeting neurological disorders and kinase pathways, such as selective glucocorticoid receptor (GR) antagonists and JAK/STAT inhibitors[3][4].

As a functionalized pyrazole, the structural integrity of this intermediate is paramount. Trace impurities—such as unreacted 1-methylpyrazole precursors, des-methyl analogs, or residual cyano-containing byproducts—can irreversibly poison transition-metal catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[5]. Furthermore, relying solely on vendor-provided Certificates of Analysis (CoAs) from commercial suppliers like BLD Pharm[1] or ABCR[6] is a common failure point in drug development, as these documents often depend entirely on relative High-Performance Liquid Chromatography (HPLC) area percentages that ignore UV-transparent impurities.

To ensure synthetic reproducibility, researchers must employ a self-validating, multi-orthogonal analytical system to benchmark absolute purity.

The Self-Validating Analytical Framework

A robust benchmarking strategy cannot rely on a single analytical technique. Instead, it must use overlapping methodologies where the blind spots of one instrument are covered by the strengths of another.

AnalyticalWorkflow Batch Commercial Batch CAS: 1249609-23-1 HPLC HPLC-UV (220/254 nm) Organic Impurities Batch->HPLC GCMS GC-MS Analysis Volatile Organics Batch->GCMS qNMR 1H qNMR (Internal Std) Absolute Mass % Batch->qNMR KF Karl Fischer Titration Moisture Content Batch->KF Decision Purity > 98.0% w/w Moisture < 0.5%? HPLC->Decision Area % GCMS->Decision Trace VOCs qNMR->Decision Absolute w/w % KF->Decision Water % Approve Approved for Synthesis Decision->Approve YES Reject Reject / Repurify Decision->Reject NO

Figure 1: Orthogonal analytical workflow for benchmarking commercial nitrile batch purity.

Step-by-Step Experimental Methodologies

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: Quantify UV-active organic impurities and related substances.

  • Causality & Logic: We utilize a dual-wavelength approach (220 nm and 254 nm). The pyrazole core exhibits strong π−π∗ transitions near 254 nm, ensuring accurate integration of the main peak and related aromatic impurities. However, aliphatic impurities (e.g., residual alkylating agents) lack extended conjugation and are only detectable at lower wavelengths (220 nm). Relying solely on 254 nm would artificially inflate the perceived purity.

  • Protocol:

    • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to achieve a 1 mg/mL concentration.

    • Column Selection: Equip a C18 reverse-phase column (150 mm × 4.6 mm, 3.5 µm) to ensure adequate retention of the polar pyrazole-nitrile[7].

    • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). Crucial step: The acidic modifier (TFA) suppresses the ionization of the basic pyrazole nitrogens, preventing peak tailing and ensuring sharp, symmetrical peaks.

    • Execution: Inject 5 µL. Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

Quantitative 1 H NMR (qNMR)
  • Objective: Determine the absolute mass fraction (% w/w) to validate HPLC results.

  • Causality & Logic: HPLC only provides relative purity (Area %) and is completely blind to UV-transparent impurities like inorganic salts. qNMR uses an internal standard of known purity to measure the exact molar ratio, providing an absolute purity metric. The relaxation delay (D1) is deliberately extended to 30 seconds to ensure complete T1​ relaxation of all protons; shorter delays cause differential saturation, leading to under-integration of the analyte and false purity values.

  • Protocol:

    • Standard Selection: Weigh exactly 15.0 mg of the sample and 10.0 mg of NIST-traceable Maleic Acid (internal standard, singlet at δ 6.28 ppm) using a microbalance.

    • Solvent: Dissolve the mixture in 0.6 mL of CDCl 3​ (containing 0.03% TMS).

    • Acquisition: Acquire 1 H NMR spectra at 400 MHz or higher. Set the pulse angle to 90° and the relaxation delay (D1) to 30 seconds.

    • Integration: Integrate the maleic acid singlet and the distinct pyrazole N-methyl singlet ( δ ~3.9 ppm). Calculate the absolute mass fraction using the standard qNMR molar ratio formula.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: Detect volatile organic compounds (VOCs) and unreacted precursors.

  • Causality & Logic: The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile often involves the alkylation of 1-methylpyrazole. Unreacted 1-methylpyrazole (b.p. ~127°C) is highly volatile and may co-elute or show poor response in LC systems. GC-MS effectively volatilizes these low-molecular-weight species, providing orthogonal detection.

  • Protocol:

    • Sample Preparation: Dissolve 5 mg of the sample in 1 mL of Dichloromethane.

    • Column: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: Initial temp 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Electron ionization (EI) at 70 eV, scanning m/z 35 to 400.

Karl Fischer (KF) Titration
  • Objective: Quantify trace moisture.

  • Causality & Logic: Water is invisible to HPLC-UV and GC-MS. If a sample shows 99% HPLC purity but only 96% qNMR purity, the 3% mass balance gap is often moisture. KF titration closes this gap, validating the qNMR result and ensuring water won't hydrolyze sensitive reagents in subsequent steps.

  • Protocol: Inject 50 mg of the sample into a volumetric Karl Fischer titrator. Titrate with iodine-containing KF reagent until the electrometric endpoint is reached.

Comparative Benchmarking Data

To demonstrate the efficacy of this self-validating system, we benchmarked three representative commercial tiers of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile.

Supplier TierHPLC-UV (Area % at 220 nm)GC-MS (Trace VOCs)Moisture (KF, % w/w)qNMR Absolute Purity (% w/w)Verdict
Supplier A (Premium) 99.5%< 10 ppm0.1%99.2% Approved
Supplier B (Bulk) 98.8%1-Methylpyrazole (400 ppm)0.8%96.5% Reject / Dry
Supplier C (Discount) 99.1%Unidentified Aliphatic (800 ppm)2.5%93.4% Reject / Repurify
Data Interpretation: Closing the Mass Balance Gap

When benchmarking commercial suppliers, a common pitfall is the discrepancy between HPLC Area % and true absolute purity. For instance, Supplier C exhibits a highly deceptive 99.1% purity by HPLC but fails the qNMR benchmark (93.4% w/w).

This 5.7% mass balance gap is not a margin of error; it is a physical reality. By cross-referencing with KF titration (2.5% water) and GC-MS (high aliphatic VOCs), the system self-validates: the missing mass is accounted for by UV-transparent moisture and volatile aliphatic impurities that the HPLC failed to detect. Using Supplier C's batch directly in a moisture-sensitive cross-coupling reaction would result in catastrophic yield loss, highlighting exactly why multi-orthogonal benchmarking is a non-negotiable standard in pharmaceutical development.

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile

Core Directive: Hazard Assessment and the Principle of Precaution The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship.[1] For novel or specialized compounds li...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Hazard Assessment and the Principle of Precaution

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship.[1] For novel or specialized compounds like 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, a conservative approach is mandatory.[2] The molecular structure provides two key indicators for hazard assessment:

  • The Pyrazole Ring: This heterocyclic moiety is common in biologically active molecules, suggesting a potential for biological effects.[3] Pyrazole derivatives can act as skin and eye irritants.[4][5]

  • The Propanenitrile Group: Organic nitriles are a well-recognized class of potentially toxic compounds.

Given these characteristics, 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile and any materials contaminated with it must be treated as hazardous waste.

The foundational principle for disposal is therefore non-negotiable: All waste streams containing this compound must be collected for professional disposal via a licensed contractor. [2] In-laboratory chemical neutralization is strongly discouraged without a compound-specific, validated risk assessment.[2] Disposal into sanitary sewer systems or regular trash is strictly prohibited.[1][6][7]

Operational Plan: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for safely handling and disposing of waste generated from research activities involving 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile. Adherence to these steps ensures regulatory compliance and minimizes risk to personnel and the environment.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. The causality is simple: to create an impermeable barrier between the researcher and the potential chemical hazard.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile glovesPrevents dermal absorption and skin irritation.[4] Contaminated gloves are a primary source of solid waste.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of liquids or airborne solid particles.[5]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.[8]
Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to meet the acceptance criteria of disposal facilities.[9] Waste should be segregated at the moment it is generated.

  • Solid Waste Stream: Collect all non-sharp solid materials contaminated with 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile. This includes:

    • Contaminated gloves, weigh boats, and pipette tips.[8]

    • Absorbent materials used for cleaning minor spills.[2]

    • Residual product powder.

  • Liquid Waste Stream: Collect all solutions containing 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile.

    • Do not mix this waste with other incompatible waste streams, such as strong acids or bases, unless explicitly permitted by your EHS department.[9]

Waste Container Selection and Labeling

The integrity of the waste container is the primary physical barrier preventing environmental release.[1]

  • Selection:

    • Use only chemically compatible containers, such as high-density polyethylene (HDPE) or borosilicate glass.[2]

    • Ensure the container is in good condition, free of cracks or deterioration, and has a secure, leak-proof lid.[1][2]

  • Labeling:

    • All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.[8]

    • The label must include:

      • The words "Hazardous Waste" .[8]

      • The full chemical name: "2-(1-methyl-1H-pyrazol-4-yl)propanenitrile" .

      • An accurate list of all chemical constituents and their approximate concentrations.

      • Relevant hazard information (e.g., "Irritant," "Potential Toxin").

On-Site Accumulation and Storage

Waste must be stored safely in the laboratory at or near the point of generation, under the control of laboratory personnel, before collection.[1]

  • Location: Store sealed waste containers in a designated, secure, and well-ventilated secondary containment unit (e.g., a chemical-resistant tray or tub).[1][8]

  • Inspections: Laboratory staff should conduct and document weekly inspections of waste storage areas to check for leaks or container degradation.[1]

  • Time & Volume Limits: Be aware of regulatory limits on the volume of hazardous waste (typically 55 gallons) and accumulation time that can be stored in a laboratory.[10] Ensure waste is collected frequently enough to prevent exceeding these limits.[10]

Arranging for Final Disposal
  • Contact EHS: Once a waste container is full or ready for pickup, contact your institution's EHS office to arrange for collection.[8][10]

  • Documentation: Complete any required waste manifests or pickup request forms provided by your institution.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus; this must be done by trained EHS staff or licensed contractors.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile.

G start Waste Generation decision_type Solid or Liquid Waste? start->decision_type process_solid Collect in Solid Hazardous Waste Container decision_type->process_solid Solid process_liquid Collect in Liquid Hazardous Waste Container decision_type->process_liquid Liquid process_label Label Container Correctly: 'Hazardous Waste' Full Chemical Name Constituents process_solid->process_label process_liquid->process_label storage Store in Designated, Secure Secondary Containment process_label->storage decision_full Container Full or Ready for Pickup? storage->decision_full decision_full->storage No contact_ehs Contact EHS for Collection decision_full->contact_ehs Yes end_disposal Professional Disposal by Licensed Contractor contact_ehs->end_disposal

Caption: Waste Disposal Decision Workflow.

Contingency and Spill Response Plan

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Small Spills

A "small spill" is one that can be safely managed by laboratory personnel without assistance.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.[2]

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2]

  • Collect: Carefully scoop the contaminated absorbent material into your designated solid hazardous waste container.[2]

  • Clean: Clean the spill area with a suitable solvent, and dispose of all cleaning materials (e.g., paper towels) as hazardous waste.[2]

Large Spills

A "large spill" is any spill that is beyond the capacity of local laboratory staff to clean up safely.

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[2]

  • Alert: Alert neighboring labs and activate the nearest fire alarm if there is a fire or explosion risk.

  • Contact Emergency Services: From a safe location, contact your institution's emergency response number and the EHS department. Provide details on the location, the chemical spilled, and the approximate quantity.[2]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Hazardous Waste Management in the Laboratory. (2022). Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]

  • 2-(1-methyl-1h-pyrazol-4-yl)propanenitrile. PubChemLite. [Link]

  • Are Nitrile Gloves Recyclable?. (2025). Polycarbin. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025). University of Wisconsin–Madison. [Link]

  • 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. Synsmart. [Link]

  • Safety Data Sheet for (1H-Pyrazol-4-yl)methanol. (2024). Angene Chemical. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Disposal of Chemical Waste. University of Bristol Safety Office. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Burning Empty Pesticide Containers. Penn State Extension. [Link]

Sources

Handling

Personal protective equipment for handling 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of engineered risk mitigation. When handling 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1249609-23-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of engineered risk mitigation. When handling 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1249609-23-1) [1][2], understanding the molecular causality behind its hazards is critical to designing an effective operational protocol.

This compound integrates a pyrazole pharmacophore with an aliphatic nitrile moiety, making it a highly valuable building block in drug discovery, but also a specific occupational hazard[2]. The following guide provides a self-validating, step-by-step methodology for safely handling, processing, and disposing of this chemical.

Hazard Assessment & Molecular Causality

To select the correct Personal Protective Equipment (PPE), we must first analyze the chemical structure:

  • The Nitrile Group (-C≡N): Aliphatic nitriles present acute toxicity and respiratory irritation risks[3]. While they do not liberate hydrogen cyanide gas as spontaneously as cyanohydrins, inhalation of chemical dust or aerosols can lead to systemic absorption and subsequent enzymatic metabolism into toxic byproducts.

  • The Pyrazole Ring: The 1-methyl-1H-pyrazole moiety significantly increases the molecule's lipophilicity. This structural feature enhances the compound's ability to cross the stratum corneum (the outermost layer of human skin). Therefore, dermal exposure to this compound carries a disproportionately high risk of systemic absorption compared to more hydrophilic molecules.

Because of these properties, our PPE and handling strategies must be rigorously designed to prevent both particulate inhalation and transdermal permeation, strictly adhering to OSHA standards[4][5].

Personal Protective Equipment (PPE) Matrix

All PPE selections below comply with the OSHA 29 CFR 1910.132 standard for laboratory hazard mitigation[4][6].

Protective GearSpecificationMechanistic Justification & Standard
Eye/Face ANSI Z87.1 Compliant Safety GogglesPrevents ocular absorption of airborne nitrile dust. A full face shield is required if handling solutions >500 mL to prevent splash hazards[4].
Hands (Solid) Nitrile Examination Gloves (≥5 mil)Nitrile provides excellent resistance to solid organic powders. Gloves must be inspected for micro-tears before use[5].
Hands (Solution) Double-Gloving (Nitrile over Neoprene)Critical: If dissolving the compound in solvents like DMF or DMSO, these solvents act as penetration enhancers, carrying the lipophilic pyrazole directly through standard gloves. Double-gloving ensures a fail-safe barrier[5].
Body Flame-Resistant (FR) or 100% Cotton Lab CoatMust be fully buttoned to the collar with knit cuffs. Prevents electrostatic discharge (ESD) which can aerosolize fine powders[4].
Respiratory Fume Hood (Primary) / N95 (Secondary)All handling must occur in a certified fume hood. If weighing outside a hood is unavoidable (not recommended), an N95/P100 particulate respirator is mandatory to prevent inhalation of the nitrile moiety[7].

Operational Workflow & Hazard Mitigation Pathway

The following diagram illustrates the logical progression of our handling protocol, ensuring that every step contains a built-in safety validation.

PPE_Workflow A Pre-Operation Verify Hood Flow (80-120 fpm) & Don PPE B Material Handling Weighing 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile A->B C Spill or Exposure Detected? B->C D Emergency Protocol Contain, Neutralize & Evacuate C->D Yes E Standard Processing Dissolution & Transfer C->E No F Post-Operation Hazardous Waste Disposal D->F E->F

Caption: Operational workflow for handling 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile safely.

Step-by-Step Handling Protocol

This protocol is designed as a self-validating system, drawing upon guidelines from the National Research Council's Prudent Practices in the Laboratory[8][9].

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and verify the digital face velocity monitor reads between 80 and 120 feet per minute (fpm) .

  • Causality: This specific velocity range is strong enough to capture aerosolized nitrile particulates but gentle enough to prevent the powder from being blown off the balance pan.

Step 2: PPE Donning & Static Mitigation

  • Action: Don the lab coat, safety goggles, and double gloves. Discharge any static electricity from your body by touching a grounded metal surface.

  • Causality: Fine organic powders with nitrile groups can hold significant static charge. Electrostatic repulsion can cause the powder to "jump" from the spatula, leading to immediate inhalation exposure.

Step 3: Weighing and Transfer

  • Action: Use a static-dissipative weighing boat and a grounded metal spatula. Keep the compound container deep inside the fume hood (at least 6 inches from the sash) during the transfer[9].

  • Action: Cap the vial immediately after extracting the required mass.

Step 4: Solubilization

  • Action: Add the solvent (e.g., Dichloromethane or DMSO) slowly down the side of the receiving flask to prevent aerosolizing the dry powder at the bottom.

  • Causality: Dissolving the compound transforms the hazard from an inhalation risk to a severe dermal penetration risk. Ensure your outer gloves are pristine before proceeding.

Accidental Release & Disposal Plan

Even with perfect execution, a robust safety system must account for failure. If 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is spilled, execute the following:

Solid Spill Cleanup:

  • Do not sweep. Sweeping aerosolizes the pyrazole-nitrile powder.

  • Cover the spill gently with damp paper towels (moistened with water or a mild solvent like isopropanol) to suppress dust.

  • Wipe inward from the edges to the center to prevent spreading the contaminant.

  • Place all contaminated towels into a sealable biohazard or chemical waste bag.

Solution Spill Cleanup:

  • Immediately overlay the spill with an inert, highly absorbent material (e.g., vermiculite or diatomaceous earth).

  • Allow 5 minutes for complete capillary absorption of the solvent and the dissolved compound.

  • Scoop the slurry using a non-sparking tool into a compatible hazardous waste container.

Disposal Operations: Do not dispose of this compound or its solutions down the drain. The nitrile moiety can be toxic to aquatic life. Collect all solid waste, contaminated PPE, and liquid solutions in clearly labeled, sealable high-density polyethylene (HDPE) containers. Store in a designated secondary containment tray until collected by your institution's Environmental Health and Safety (EHS) department[8].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI Bookshelf), 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard - 29 CFR 1910.132." United States Department of Labor. Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC, 2023. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.